molecular formula C₂₀H₃₂O B1140349 all-trans-13,14-Dihydroretinol CAS No. 879295-61-1

all-trans-13,14-Dihydroretinol

Cat. No.: B1140349
CAS No.: 879295-61-1
M. Wt: 288.47
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Description

all-trans-13,14-Dihydroretinol is a saturated derivative of vitamin A (all-trans-retinol) generated in vivo by the enzyme retinol saturase (RetSat) . This enzymatic conversion involves the stereospecific saturation of the 13-14 double bond of all-trans-retinol, producing the (R)-enantiomer and resulting in a distinct hypsochromic shift of its UV absorbance maximum to 290 nm . This endogenous metabolite is detectable in various tissues of unsupplemented animals, including the liver, kidney, and intestine, indicating its production under normal physiological conditions . The compound is a key precursor to (R)-all-trans-13,14-dihydroretinoic acid, which exhibits retinoic acid receptor (RAR) agonist activity in vitro, though with lower potency in vivo . Research into this compound has linked it to critical biological processes such as adipocyte differentiation, liver metabolism, and macrophage function . Emerging evidence suggests its involvement in pathological states, including metabolic syndrome and cancer, making it a compound of significant interest for investigating metabolic diseases and oncogenesis . Available as a solid with a molecular weight of 288.5 g/mol and the CAS number 115797-14-3 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBOQVAIYMSUDT-HRYGCDPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315313
Record name 13,14-Dihydroretinol
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Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

115797-14-3
Record name 13,14-Dihydroretinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydroretinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Significance of all-trans-13,14-Dihydroretinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-trans-13,14-dihydroretinol (B17957) is a biologically active metabolite of vitamin A (all-trans-retinol) generated through the enzymatic action of retinol (B82714) saturase (RetSat). This saturation of the 13-14 double bond initiates a parallel metabolic cascade to that of retinol, yielding all-trans-13,14-dihydroretinal and subsequently all-trans-13,14-dihydroretinoic acid. While its downstream metabolite, all-trans-13,14-dihydroretinoic acid, has been shown to be a potent and selective activator of retinoic acid receptors (RARs) in vitro, its in vivo potency appears diminished. Emerging research has implicated the retinol saturase enzyme and by extension, the dihydroretinoid pathway, in a variety of physiological and pathophysiological processes, including adipogenesis, lipid metabolism, oxidative stress, and cancer biology. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolism, signaling pathways, and known biological roles. It also presents available quantitative data, outlines key experimental protocols, and explores its potential as a modulator of therapeutic pathways.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a myriad of biological functions, including vision, immune response, and cellular differentiation.[1] The metabolic activation of vitamin A to its most active form, all-trans-retinoic acid (atRA), is a tightly regulated process. A lesser-known metabolic pathway of vitamin A involves the saturation of the 13-14 double bond of all-trans-retinol, leading to the formation of this compound. This reaction is catalyzed by the enzyme retinol saturase (RetSat), an oxidoreductase found in various tissues with high expression in the liver, kidney, and intestine.[2][3] The discovery of this pathway has opened new avenues for understanding the diverse biological roles of retinoids and has presented novel opportunities for therapeutic intervention.

Metabolism of this compound

The metabolism of this compound closely mirrors that of all-trans-retinol.[1][4] The metabolic cascade involves a series of oxidation steps catalyzed by the same enzymes that act on the canonical retinol pathway.

  • Formation: All-trans-retinol is converted to (R)-all-trans-13,14-dihydroretinol by retinol saturase (RetSat).[4][5]

  • Oxidation to Aldehyde: (R)-all-trans-13,14-dihydroretinol is then oxidized to (R)-all-trans-13,14-dihydroretinal by broad-spectrum dehydrogenases.[1][4]

  • Irreversible Oxidation to Acid: Finally, (R)-all-trans-13,14-dihydroretinal is irreversibly oxidized to (R)-all-trans-13,14-dihydroretinoic acid by retinal dehydrogenases.[1][4]

Metabolism Retinol all-trans-Retinol Dihydroretinol This compound Retinol->Dihydroretinol Retinol Saturase (RetSat) Dihydroretinal all-trans-13,14-Dihydroretinal Dihydroretinol->Dihydroretinal Dehydrogenases Dihydroretinoic_Acid all-trans-13,14-Dihydroretinoic Acid Dihydroretinal->Dihydroretinoic_Acid Retinal Dehydrogenases

Figure 1: Metabolic pathway of this compound.

Signaling Pathway and Molecular Interactions

The primary mechanism of action for the biological effects of the this compound pathway is through the activation of nuclear receptors by its final metabolite, all-trans-13,14-dihydroretinoic acid.

All-trans-13,14-dihydroretinoic acid has been identified as a ligand for retinoic acid receptors (RARs).[6] Upon binding, it induces a conformational change in the RAR, leading to the dissociation of corepressors and recruitment of coactivators. This activated RAR/RXR (retinoid X receptor) heterodimer then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.[6] While (R)-all-trans-13,14-dihydroretinoic acid is a potent and selective activator of RARs in vitro, its in vivo activity is reported to be significantly lower than that of all-trans-retinoic acid, potentially due to less efficient protein-mediated nuclear transport.[4][5]

Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dihydroretinoic_Acid all-trans-13,14-Dihydroretinoic Acid RAR RAR Dihydroretinoic_Acid->RAR Binds RXR RXR RAR->RXR Heterodimerizes RARE RARE (DNA) RAR->RARE Binds to Coactivators Coactivators RAR->Coactivators Recruits Corepressors Corepressors RAR->Corepressors Releases RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Synthesis Chemical Synthesis of This compound and Metabolites Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay RetSat Activity Assay Characterization->Enzyme_Assay Binding_Assay RAR Binding Assay Characterization->Binding_Assay Cell_Assay Cell-based RAR Activation Assay Characterization->Cell_Assay Animal_Model Animal Model Studies (e.g., RetSat knockout) Cell_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tissue_Analysis Tissue Distribution & Metabolite Profiling (LC-MS/MS) PK_PD->Tissue_Analysis

References

An In-depth Technical Guide to the All-trans-13,14-Dihydroretinol Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the all-trans-13,14-dihydroretinol (B17957) metabolic pathway, a recently elucidated branch of retinoid metabolism. The central enzyme in this pathway, retinol (B82714) saturase (RetSat), catalyzes the conversion of all-trans-retinol to this compound. This metabolite is subsequently oxidized to all-trans-13,14-dihydroretinal and then to all-trans-13,14-dihydroretinoic acid, which can modulate nuclear receptor signaling. This guide details the enzymes, intermediates, and regulatory aspects of this pathway. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling cascades to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction to the this compound Metabolic Pathway

Vitamin A (all-trans-retinol) and its derivatives, collectively known as retinoids, are essential for a multitude of physiological processes, including vision, embryonic development, cellular differentiation, and immune function[1]. The biological activities of retinoids are mediated by specific metabolites that act as ligands for nuclear receptors. The classical pathway of retinoid metabolism involves the oxidation of all-trans-retinol to all-trans-retinal (B13868) and subsequently to all-trans-retinoic acid, a potent activator of retinoic acid receptors (RARs).

A more recently discovered metabolic route involves the saturation of the 13-14 double bond of all-trans-retinol, leading to the formation of this compound[2][3][4][5]. This reaction is catalyzed by the enzyme retinol saturase (RetSat) , also known as all-trans-retinol 13,14-reductase[6][7]. This initial step gives rise to a cascade of downstream metabolites with their own distinct biological activities. This compound is a naturally occurring retinoid that has been detected in various tissues, including the liver, kidney, and intestine, in animals on a normal diet[2][3][4][5].

The metabolic fate of this compound mirrors that of all-trans-retinol. It undergoes a two-step oxidation process, first to (R)-all-trans-13,14-dihydroretinal and then to (R)-all-trans-13,14-dihydroretinoic acid [8][9]. This latter metabolite has been shown to be a ligand for RARs, thereby implicating the dihydroretinoid pathway in the regulation of gene expression[7][8][9][10][11]. Understanding this pathway is crucial for a complete picture of retinoid biology and may present novel opportunities for therapeutic intervention.

Core Components of the Pathway

Enzymes and Reactions

The this compound metabolic pathway consists of a series of enzymatic reactions that modify the structure and activity of all-trans-retinol.

  • Step 1: Saturation of all-trans-retinol

    • Enzyme: Retinol Saturase (RetSat) or all-trans-retinol 13,14-reductase.

    • Reaction: RetSat catalyzes the saturation of the double bond at the C13-C14 position of all-trans-retinol, yielding (R)-all-trans-13,14-dihydroretinol[8][9]. This is an irreversible reaction that initiates the dihydroretinoid pathway.

    • Substrate Specificity: Mouse RetSat exhibits a preference for all-trans-retinol as its substrate[12]. It does not show activity towards all-trans-retinoic acid, or 9-cis, 11-cis, or 13-cis isomers of retinol[13]. In zebrafish, a RetSat homolog has been identified with broader specificity, capable of saturating either the 13-14 or the 7-8 double bond of all-trans-retinol[14].

  • Step 2: Oxidation to all-trans-13,14-dihydroretinal

    • Enzymes: This oxidation is carried out by broad-spectrum dehydrogenases, similar to those that oxidize all-trans-retinol to all-trans-retinal[8][9].

  • Step 3: Oxidation to all-trans-13,14-dihydroretinoic acid

    • Enzymes: The final oxidation step to (R)-all-trans-13,14-dihydroretinoic acid is catalyzed by retinal dehydrogenases[8][9].

Visualization of the Metabolic Pathway

The following diagram illustrates the sequential conversion of all-trans-retinol into its dihydro-metabolites.

All_trans_13_14_Dihydroretinol_Metabolic_Pathway atROL all-trans-Retinol atDHRol This compound atROL->atDHRol Retinol Saturase (RetSat) atDHRal all-trans-13,14-Dihydroretinal atDHRol->atDHRal Dehydrogenases atDHRA all-trans-13,14-Dihydroretinoic Acid atDHRal->atDHRA Retinal Dehydrogenases

Core metabolic pathway of this compound.

Quantitative Data

Limited quantitative data is currently available for the this compound metabolic pathway. The following tables summarize the existing information.

Table 1: Physicochemical Properties
CompoundUV Absorbance Maximum (λmax)Mass (m/z)
all-trans-Retinol325 nm286
This compound290 nm[2][3][4][5][12]288[2][3][4][5][12]
Table 2: Endogenous Concentrations
CompoundTissue/FluidSpeciesConcentration
9-cis-13,14-Dihydroretinoic AcidSerumMouse118 ng/mL (391 nM)[8]
9-cis-13,14-Dihydroretinoic AcidLiverMouse135 ng/g (447 nM)[8]
9-cis-13,14-Dihydroretinoic AcidBrainMouse38 ng/g (126 nM)[8]
9-cis-13,14-Dihydroretinoic AcidSerumHuman4-5 ng/mL (13-17 nM)[8]
9-cis-13,14-Dihydroretinoic AcidAdipose TissueHuman4-5 ng/mL (13-17 nM)[8]

Note: Data for this compound and its direct metabolites are not yet available in tabulated form in the reviewed literature.

Signaling Pathway: Activation of Retinoic Acid Receptors (RARs)

(R)-all-trans-13,14-dihydroretinoic acid, the final product of this metabolic pathway, acts as a ligand for Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors that regulate gene expression[7][8][9][10][11]. RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes[1].

Ligand binding to the RAR component of the heterodimer induces a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes. While (R)-all-trans-13,14-dihydroretinoic acid can activate RARs, studies have shown it to be a less potent activator compared to all-trans-retinoic acid[2][10].

Visualization of RAR Signaling

The following diagram illustrates the activation of RARs by (R)-all-trans-13,14-dihydroretinoic acid.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atDHRA (R)-all-trans-13,14- Dihydroretinoic Acid atDHRA_nuc (R)-all-trans-13,14- Dihydroretinoic Acid atDHRA->atDHRA_nuc Nuclear Import RAR RAR RXR RXR RARE RARE RAR->RARE CoRepressor Co-repressor RXR->RARE CoRepressor->RAR Transcription Gene Transcription RARE->Transcription Initiates DNA DNA CoActivator Co-activator CoActivator->RAR Recruitment atDHRA_nuc->RAR Binds atDHRA_nuc->CoRepressor Dissociation

RAR activation by (R)-all-trans-13,14-dihydroretinoic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.

Heterologous Expression and Purification of Retinol Saturase (RetSat)

This protocol is a general guideline for the expression of RetSat in E. coli and its subsequent purification, based on common protein expression methodologies[14][15][16][17][18].

5.1.1. Plasmid Construction and Transformation

  • Clone the full-length cDNA of mouse or human RetSat into a suitable bacterial expression vector (e.g., pET series with an N- or C-terminal His-tag).

  • Verify the construct by DNA sequencing.

  • Transform the expression plasmid into a competent E. coli strain suitable for protein expression (e.g., BL21(DE3)).

  • Plate the transformed bacteria on LB agar (B569324) plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

5.1.2. Protein Expression

  • Inoculate a single colony from the agar plate into 50 mL of LB medium with the corresponding antibiotic.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

5.1.3. Protein Purification

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without Triton X-100.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged RetSat protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody.

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Retinol Saturase (RetSat) Enzyme Activity Assay

This protocol describes an assay to measure the activity of RetSat in converting all-trans-retinol to this compound using microsomal preparations[6][9][19][20][21].

5.2.1. Preparation of Microsomes

  • Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors)[9].

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)[6][19].

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

5.2.2. Enzyme Assay

  • Prepare a reaction mixture containing the microsomal preparation (e.g., 0.5-1 mg/mL protein), an NADPH-regenerating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and buffer in a final volume of 200 µL[6][21].

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, all-trans-retinol (e.g., 10-50 µM, dissolved in a small volume of ethanol (B145695) or DMSO).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., retinyl acetate).

  • Vortex and centrifuge to precipitate the proteins.

  • Analyze the supernatant for the presence of this compound by LC-MS/MS.

LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound in biological samples, based on established methods for retinoid analysis[22][23][24][25][26][27].

5.3.1. Sample Preparation

  • To a 100 µL aliquot of serum or tissue homogenate, add an internal standard (e.g., a deuterated analog of the analyte).

  • Perform protein precipitation by adding 3-4 volumes of a cold organic solvent such as acetonitrile or methanol.

  • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Alternatively, for cleaner samples, perform liquid-liquid extraction. After protein precipitation, add a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether, vortex, and centrifuge to separate the phases.

  • Carefully transfer the supernatant or the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

5.3.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use selected reaction monitoring (SRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

RAR Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of RARs by all-trans-13,14-dihydroretinoic acid[2][3][4][7][8][10][11][28][29][30].

5.4.1. Cell Culture and Transfection

  • Culture a suitable cell line (e.g., HEK293T or COS-7) in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at an appropriate density.

  • Co-transfect the cells with three plasmids:

    • An RAR expression vector (e.g., for RARα, RARβ, or RARγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter to normalize for transfection efficiency.

  • Use a suitable transfection reagent according to the manufacturer's instructions.

5.4.2. Ligand Treatment and Luciferase Assay

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of all-trans-13,14-dihydroretinoic acid or a known RAR agonist (e.g., all-trans-retinoic acid) as a positive control. Include a vehicle-only control.

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.

  • Measure the activity of the co-transfected control reporter for normalization.

5.4.3. Data Analysis

  • Normalize the firefly luciferase activity to the control reporter activity for each well.

  • Plot the normalized luciferase activity against the logarithm of the ligand concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal response.

Conclusion

The this compound metabolic pathway represents a significant addition to our understanding of retinoid biology. The discovery of RetSat and its downstream metabolites opens up new avenues for research into the diverse roles of vitamin A and its derivatives in health and disease. While the functional significance of this pathway is still under investigation, its potential to influence nuclear receptor signaling suggests it may play a role in various physiological processes. This technical guide provides a foundational resource for researchers aiming to explore this novel metabolic route. Further studies are warranted to fully elucidate the enzyme kinetics, in vivo concentrations of metabolites, and the precise biological functions of the this compound pathway, which may ultimately lead to the identification of new therapeutic targets for a range of diseases.

References

Endogenous Presence of All-trans-13,14-Dihydroretinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence, metabolism, and signaling of all-trans-13,14-Dihydroretinol, a metabolite of Vitamin A. While its presence in various mammalian tissues is confirmed, quantitative data remains limited. This document synthesizes available information on its tissue distribution, outlines detailed experimental protocols for its analysis, and illustrates its metabolic and signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of retinoid biology, pharmacology, and drug development.

Introduction

This compound is a naturally occurring metabolite of all-trans-retinol (Vitamin A) found in vertebrates.[1][2] Its synthesis is catalyzed by the enzyme Retinol Saturase (RetSat), which is expressed in various tissues.[1][2] This dihydro-metabolite can be further oxidized to all-trans-13,14-dihydroretinoic acid, a molecule that has been shown to activate retinoic acid receptors (RARs), suggesting a role in gene regulation.[3] Understanding the tissue-specific distribution, concentration, and biological activity of this compound is crucial for elucidating its physiological functions and its potential as a therapeutic target.

Endogenous Presence and Tissue Distribution

This compound has been detected in several tissues of animals maintained on a normal diet, indicating its status as an endogenous retinoid.[1][2] The enzyme responsible for its synthesis, Retinol Saturase (RetSat), is a membrane-associated protein with the highest expression levels observed in the liver, kidney, and intestine.[1][2]

Data Presentation

While the qualitative presence of this compound in various tissues is established, specific quantitative data on its endogenous concentrations are not extensively reported in the available literature. The following table summarizes the known tissue distribution.

TissuePresence of this compoundRetSat Expression LevelReference
LiverDetectedHigh[1][2]
KidneyDetectedHigh[1][2]
IntestineDetectedHigh[1][2]

Further research is required to accurately quantify the endogenous levels of this compound in these and other tissues.

Metabolism of this compound

The metabolic pathway of this compound mirrors that of its precursor, all-trans-retinol. It undergoes a two-step oxidation process to form its corresponding carboxylic acid.

  • Conversion of all-trans-retinol to this compound: This initial step is catalyzed by the enzyme Retinol Saturase (RetSat), which saturates the 13-14 double bond of all-trans-retinol.[1][2]

  • Oxidation to all-trans-13,14-dihydroretinal: this compound is oxidized to its aldehyde form by alcohol dehydrogenases.

  • Oxidation to all-trans-13,14-dihydroretinoic acid: All-trans-13,14-dihydroretinal is further oxidized to the biologically active carboxylic acid form by retinal dehydrogenases.[3]

Metabolic Pathway Diagram

Metabolic Pathway of this compound Retinol all-trans-Retinol Dihydroretinol This compound Retinol->Dihydroretinol RetSat Dihydroretinal all-trans-13,14-Dihydroretinal Dihydroretinol->Dihydroretinal ADH DihydroretinoicAcid all-trans-13,14-Dihydroretinoic Acid Dihydroretinal->DihydroretinoicAcid RALDH

Caption: Metabolic conversion of all-trans-retinol to all-trans-13,14-dihydroretinoic acid.

Signaling Pathway

All-trans-13,14-dihydroretinoic acid has been identified as a ligand for Retinoic Acid Receptors (RARs).[3] RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The binding of a ligand, such as all-trans-13,14-dihydroretinoic acid, to the RAR component of the heterodimer induces a conformational change, leading to the recruitment of co-activator proteins and the initiation of gene transcription.

Signaling Pathway Diagram

RAR-RXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atDHRA all-trans-13,14- Dihydroretinoic Acid atDHRA_cyto all-trans-13,14- Dihydroretinoic Acid atDHRA->atDHRA_cyto Cellular Uptake atDHRA_nuc all-trans-13,14- Dihydroretinoic Acid RAR RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoActivator Co-activator RAR_RXR->CoActivator Recruits RARE RARE RAR_RXR->RARE Binds CoRepressor Co-repressor CoRepressor->RAR_RXR Inhibits Transcription Gene Target Gene CoActivator->Gene Activates Transcription RARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation atDHRA_nuc->RAR Binds atDHRA_nuc->CoRepressor Dissociates

Caption: Activation of the RAR-RXR signaling pathway by all-trans-13,14-dihydroretinoic acid.

Experimental Protocols

The analysis of this compound in biological tissues requires sensitive and specific methods to distinguish it from other retinoids. The following protocols are synthesized from established methods for retinoid analysis and are adaptable for the quantification of this compound.

Tissue Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of retinoids from tissues such as the liver, kidney, or intestine. All procedures should be performed under yellow or red light to prevent isomerization of retinoids.

Materials:

Procedure:

  • Weigh the frozen tissue sample (approximately 50-100 mg).

  • Homogenize the tissue in 1 mL of ice-cold PBS.

  • To the homogenate, add 1 mL of methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds and then centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • To the supernatant, add 2 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper hexane layer, which contains the retinoids.

  • Repeat the hexane extraction (steps 6-8) on the lower aqueous phase to maximize recovery.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for HPLC or LC-MS/MS analysis.

HPLC-MS/MS Analysis

This method provides a framework for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating retinoids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the retinoids. The exact gradient profile should be optimized based on the specific column and instrument.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is generally used for retinoids.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be used for quantification. The exact m/z transitions should be determined by direct infusion of a standard compound. For this compound (MW: 288.47), a potential precursor ion would be [M+H]+ at m/z 289.3. Product ions would need to be determined empirically.

  • Source Parameters: Parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage should be optimized for maximum sensitivity.

Experimental Workflow Diagram

Experimental Workflow Tissue Tissue Sample (e.g., Liver) Homogenization Homogenization in PBS Tissue->Homogenization ProteinPrecipitation Protein Precipitation (Methanol) Homogenization->ProteinPrecipitation Extraction Liquid-Liquid Extraction (Hexane) ProteinPrecipitation->Extraction Evaporation Evaporation under Nitrogen Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Workflow for the analysis of this compound from tissue samples.

Conclusion

This compound is an endogenously produced metabolite of vitamin A with confirmed presence in key metabolic tissues. Its subsequent conversion to all-trans-13,14-dihydroretinoic acid and the activation of RARs positions it as a potentially important signaling molecule. However, a significant knowledge gap exists regarding its precise tissue concentrations and its full spectrum of biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the physiological and pathological roles of this intriguing retinoid. Future studies focusing on quantitative analysis and functional characterization are essential to fully understand the importance of the this compound metabolic pathway.

References

An In-Depth Technical Guide to the Enzymatic Conversion of All-Trans-Retinol to All-Trans-13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of all-trans-retinol to all-trans-13,14-dihydroretinol (B17957), a key reaction in an alternative pathway of vitamin A metabolism. The central enzyme catalyzing this reaction is all-trans-retinol 13,14-reductase, commonly known as retinol (B82714) saturase (RetSat). This document details the biochemical properties of RetSat, its role in the broader context of retinoid metabolism, and its potential implications in various physiological and pathological processes. Furthermore, this guide furnishes detailed experimental protocols for the expression and purification of RetSat, the execution of enzyme assays, and the analysis of retinoids using chromatographic techniques. Quantitative data, where available, is summarized, and key metabolic pathways and experimental workflows are visually represented to facilitate a deeper understanding of this enzymatic process.

Introduction

Vitamin A (all-trans-retinol) and its derivatives, collectively known as retinoids, are essential lipophilic micronutrients that play critical roles in a myriad of biological processes, including vision, embryonic development, cellular differentiation, and immune function.[1] The biological activities of retinoids are mediated through their conversion to active metabolites, most notably all-trans-retinoic acid (atRA), which functions as a ligand for nuclear retinoic acid receptors (RARs) to regulate gene expression.[2]

While the canonical pathway of atRA synthesis from all-trans-retinol is well-established, an alternative metabolic route involving the saturation of the C13-C14 double bond of all-trans-retinol has been elucidated. This reaction yields this compound and is catalyzed by the enzyme all-trans-retinol 13,14-reductase , also known as retinol saturase (RetSat) .[3][4] This enzyme is encoded by the RETSAT gene and is a member of the oxidoreductase family.[3][5]

RetSat is an integral membrane protein primarily localized to the endoplasmic reticulum.[6] It is expressed in various tissues, with the highest levels found in the liver, kidney, and intestine.[7] The product of RetSat activity, this compound, can be further metabolized by the same enzymatic machinery as all-trans-retinol to form all-trans-13,14-dihydroretinoic acid, which has been shown to activate RARs.[2]

Recent studies have implicated RetSat in a range of physiological processes beyond retinoid metabolism, including adipogenesis, lipid metabolism, and the cellular response to oxidative stress, highlighting its potential as a therapeutic target in metabolic diseases and cancer.[8][9][10] This guide aims to provide a detailed technical resource for researchers investigating the enzymatic conversion of all-trans-retinol to this compound and the broader biological functions of RetSat.

The Enzyme: All-trans-retinol 13,14-reductase (Retinol Saturase)

Retinol saturase (EC 1.3.99.23) is the key enzyme responsible for the conversion of all-trans-retinol to this compound.[3][5]

Biochemical Properties
PropertyDescriptionReference
Systematic Name This compound:acceptor 13,14-oxidoreductase[5]
Common Names Retinol saturase, RetSat, (13,14)-all-trans-retinol saturase[5]
Substrate all-trans-retinol[7]
Product This compound[7]
Subcellular Location Endoplasmic Reticulum[6]
Tissue Distribution High expression in liver, kidney, and intestine[7]

Note: Specific quantitative data for enzyme kinetics (Km, Vmax) and optimal reaction conditions (pH, temperature) for RetSat are not extensively reported in the literature. The experimental protocols provided in this guide are based on conditions used in published studies, which are typically physiological (e.g., 37°C).[1] Researchers are encouraged to perform their own optimization experiments to determine these parameters for their specific experimental setup.

The Metabolic Pathway

The conversion of all-trans-retinol to this compound is the initial step in a parallel pathway of retinoid metabolism. The subsequent steps largely mirror the canonical pathway, utilizing the same classes of enzymes.

Retinoid_Metabolism Retinol all-trans-Retinol Dihydroretinol This compound Retinol->Dihydroretinol RetSat Retinal all-trans-Retinal Retinol->Retinal ADH/RDH Dihydroretinal all-trans-13,14-Dihydroretinal Dihydroretinol->Dihydroretinal ADH/RDH RetinoicAcid all-trans-Retinoic Acid (atRA) Retinal->RetinoicAcid RALDH DihydroretinoicAcid all-trans-13,14-Dihydroretinoic Acid Dihydroretinal->DihydroretinoicAcid RALDH RARs Retinoic Acid Receptors (RARs) RetinoicAcid->RARs DihydroretinoicAcid->RARs GeneExpression Gene Expression RARs->GeneExpression Regulation

Figure 1: The Dihydroretinoid Metabolic Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of all-trans-retinol to this compound.

Heterologous Expression and Purification of Retinol Saturase (RetSat)

A protocol for the expression of RetSat in a heterologous system is crucial for obtaining purified enzyme for in vitro studies. The following is a general protocol that can be adapted for various expression systems (e.g., E. coli, insect cells, or mammalian cells).

RetSat_Expression_Workflow Cloning Cloning of RETSAT cDNA into an Expression Vector Transformation Transformation/Transfection of Host Cells Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Harvesting Cell Harvesting and Lysis Expression->Harvesting Purification Purification of Recombinant RetSat (e.g., Affinity Chromatography) Harvesting->Purification Verification Verification of Purity and Identity (SDS-PAGE, Western Blot, Mass Spectrometry) Purification->Verification

Figure 2: Workflow for RetSat Expression and Purification.

Materials:

  • RETSAT cDNA clone

  • Appropriate expression vector (e.g., pET vector for E. coli, pFastBac for insect cells)

  • Competent host cells (e.g., E. coli BL21(DE3), Sf9 insect cells)

  • Cell culture media and supplements

  • Inducing agent (e.g., IPTG for E. coli)

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

  • Wash and elution buffers for chromatography

  • SDS-PAGE gels and Western blotting reagents

  • Anti-RetSat antibody or anti-tag antibody

Procedure:

  • Cloning: Subclone the full-length RETSAT cDNA into a suitable expression vector containing an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation/Transfection: Introduce the expression construct into the host cells using standard protocols.

  • Expression: Grow the cells to an appropriate density and induce protein expression with the relevant inducing agent. Optimize induction time and temperature to maximize soluble protein yield.

  • Harvesting and Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using appropriate methods (e.g., sonication, French press).

  • Purification:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Apply the cleared lysate to the affinity chromatography column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant RetSat with elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

  • Verification:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Confirm the identity of the protein by Western blotting using an anti-RetSat or anti-tag antibody.

    • For definitive identification, perform mass spectrometry analysis of the purified protein band.

Microsomal Preparation for RetSat Activity Assay

Since RetSat is an endoplasmic reticulum-resident enzyme, microsomal fractions from tissues or cells expressing RetSat can be used as a source of the enzyme.

Materials:

  • Tissue (e.g., liver, kidney) or cultured cells

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Tissue Homogenization:

    • Mince the tissue and homogenize in ice-cold homogenization buffer.

    • Perform several strokes with the homogenizer to ensure complete tissue disruption.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

  • Microsome Resuspension and Storage:

    • Carefully discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., homogenization buffer).

    • Determine the protein concentration of the microsomal preparation using the Bradford assay.

    • Aliquots of the microsomal fraction can be flash-frozen in liquid nitrogen and stored at -80°C for future use.

Retinol Saturase Enzyme Assay

This protocol describes a typical in vitro assay to measure the conversion of all-trans-retinol to this compound.

Materials:

  • Purified recombinant RetSat or microsomal fraction

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • All-trans-retinol substrate (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Cofactors (e.g., NADPH, FAD - while not definitively required for the reductase activity in all literature, their inclusion may be beneficial)

  • Reaction tubes

  • Water bath or incubator set to 37°C

  • Quenching solution (e.g., methanol (B129727) or acetonitrile)

  • Extraction solvent (e.g., hexane)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, cofactors (if used), and the enzyme source (purified RetSat or microsomes).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding the all-trans-retinol substrate. The final concentration of the substrate should be optimized based on preliminary experiments.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol).

  • Extraction of Retinoids:

    • Add an extraction solvent (e.g., two volumes of hexane) to the quenched reaction mixture.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper hexane (B92381) phase containing the retinoids.

  • Sample Preparation for Analysis:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for HPLC or LC-MS/MS analysis (e.g., mobile phase).

HPLC and LC-MS/MS Analysis of Retinoids

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the separation and quantification of all-trans-retinol and this compound.

4.4.1. HPLC with UV Detection

ParameterDescription
Column Normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm) or Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Normal-phase: Isocratic elution with a mixture of hexane and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). The exact ratio should be optimized for baseline separation. Reverse-phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water, often with a modifier like formic acid or ammonium (B1175870) acetate.
Flow Rate Typically 1.0 mL/min
Injection Volume 10-100 µL
Detection UV detector set at the maximum absorbance wavelengths for all-trans-retinol (~325 nm) and this compound (~290 nm).[7]
Quantification Based on a standard curve generated using authentic standards of all-trans-retinol and this compound.

4.4.2. LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity for the analysis of retinoids.

ParameterDescription
LC System UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Column Typically a reverse-phase C18 column with a smaller particle size for better resolution.
Mobile Phase Similar to reverse-phase HPLC, using MS-compatible solvents and modifiers.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), often in positive ion mode.
MS/MS Detection Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification. Precursor and product ion pairs for all-trans-retinol and this compound need to be determined by direct infusion of standards.
Quantification Using a stable isotope-labeled internal standard (e.g., deuterated retinol) and a standard curve.

Conclusion

The enzymatic conversion of all-trans-retinol to this compound by retinol saturase represents a significant branch of retinoid metabolism with emerging physiological relevance. This technical guide has provided a detailed overview of the enzyme, its place in the metabolic landscape, and comprehensive protocols for its study. The methodologies outlined herein, from recombinant protein production to sensitive analytical techniques, are intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. Further investigation into the quantitative kinetics and regulation of RetSat, as well as the biological functions of its downstream metabolites, will undoubtedly uncover new insights into the complex world of retinoid biology and may reveal novel therapeutic avenues for a variety of human diseases.

References

All-trans-13,14-Dihydroretinol: A Technical Guide to its Role in Vitamin A Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of all-trans-13,14-dihydroretinol (B17957), a metabolite of vitamin A. It delves into its enzymatic synthesis, subsequent metabolic fate, and its interaction with nuclear receptors. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Vitamin A (all-trans-retinol) is an essential nutrient that, through its various metabolites, plays a crucial role in a multitude of physiological processes, including vision, immune function, and cellular differentiation[1]. The biological activity of vitamin A is primarily mediated by its oxidized metabolite, all-trans-retinoic acid (atRA), which functions as a ligand for nuclear retinoic acid receptors (RARs), modulating the transcription of target genes[2][3]. The metabolism of retinol (B82714) is a tightly regulated process involving a series of enzymatic conversions. A key enzyme in this pathway is Retinol Saturase (RetSat), an oxidoreductase that catalyzes the saturation of the 13-14 double bond of all-trans-retinol to produce this compound[4][5][6]. This conversion represents a significant branch in the vitamin A metabolic pathway, leading to the formation of a distinct class of retinoids with unique biological properties. While this compound and its subsequent metabolite, all-trans-13,14-dihydroretinoic acid, have been shown to be potent and selective activators of RARs in vitro, their in vivo potency appears to be significantly lower[7]. This observation suggests a complex regulatory mechanism governing their physiological function. This guide aims to provide an in-depth technical examination of this compound, its synthesis, metabolism, and its connection to the broader vitamin A signaling network.

Chemical and Physical Properties

This compound is a structural analog of all-trans-retinol with a saturated carbon-carbon bond at the 13 and 14 positions of the polyene chain. This structural modification alters its physical and chemical characteristics.

PropertyValueReference
Chemical Formula C₂₀H₃₂O[8]
Molecular Weight 288.47 g/mol [8]
CAS Number 115797-14-3[8]
UV Absorbance Maximum (λmax) 290 nm[1][4]
Mass Spectrometry (m/z) 288 [M]⁺[1][4]

Biosynthesis and Metabolism

The formation of this compound is a key enzymatic step in the diversification of vitamin A metabolites.

Enzymatic Synthesis by Retinol Saturase (RetSat)

The primary enzyme responsible for the synthesis of this compound is Retinol Saturase (RetSat), also known as all-trans-retinol 13,14-reductase[5]. RetSat is a membrane-associated enzyme belonging to the family of oxidoreductases[4][5]. It catalyzes the stereospecific saturation of the C13-C14 double bond of all-trans-retinol[9].

Enzymatic Reaction:

all-trans-retinol + Acceptor ⇌ this compound + Reduced Acceptor[5]

Tissue Distribution of Retinol Saturase (RetSat)

RetSat is expressed in various tissues in vertebrates, with the highest levels of expression observed in the liver, kidney, and intestine[1][4][6]. Its expression is also noted in adipose tissue[10]. This widespread distribution suggests a broad physiological role for this compound.

Subsequent Metabolism

Following its synthesis, this compound can be further metabolized by the same enzymatic machinery that acts on all-trans-retinol. It is oxidized to all-trans-13,14-dihydroretinal and subsequently to all-trans-13,14-dihydroretinoic acid[7].

Metabolic Pathway of this compound

metabolism atR all-trans-Retinol atDHR This compound atR->atDHR Retinol Saturase (RetSat) atDHRal all-trans-13,14-Dihydroretinal atDHR->atDHRal Alcohol Dehydrogenase atDHRA all-trans-13,14-Dihydroretinoic Acid atDHRal->atDHRA Aldehyde Dehydrogenase

Caption: Metabolic conversion of all-trans-retinol to all-trans-13,14-dihydroretinoic acid.

Physiological Role and Interaction with Retinoic Acid Receptors (RARs)

The biological functions of this compound are primarily mediated through its metabolite, all-trans-13,14-dihydroretinoic acid, which acts as a ligand for Retinoic Acid Receptors (RARs)[7][11].

Activation of Retinoic Acid Receptors

All-trans-13,14-dihydroretinoic acid is a potent and selective activator of RARs in in vitro assays[7]. RARs are nuclear receptors that, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription[3].

Signaling Pathway of all-trans-13,14-Dihydroretinoic Acid

signaling cluster_cell Cell cluster_nucleus Nucleus atDHRA all-trans-13,14- Dihydroretinoic Acid RAR RAR atDHRA->RAR Binds RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Gene Target Gene RARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Activation of RAR-mediated gene transcription by all-trans-13,14-dihydroretinoic acid.

In Vivo Potency and Physiological Significance

Despite its in vitro potency, the in vivo activity of all-trans-13,14-dihydroretinoic acid is significantly lower than that of all-trans-retinoic acid[7]. The precise physiological roles of this compound and its metabolites are still under investigation. Studies involving RetSat knockout mice have revealed alterations in lipid metabolism and the response to oxidative stress, suggesting a broader metabolic function for this pathway beyond direct RAR activation[10].

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol

A detailed protocol for the stereoselective synthesis of (R)-all-trans-13,14-dihydroretinol has been described, providing a means to obtain this compound for research purposes. The synthesis involves multiple steps, with key reactions including a Horner-Wadsworth-Emmons (HWE) olefination and a Ru(II)-catalyzed intramolecular hydrosilylation.

Experimental Workflow for Synthesis

synthesis_workflow start Starting Materials step1 Multi-step synthesis of propargyl alcohol intermediate start->step1 step2 Horner-Wadsworth-Emmons (HWE) Olefination step1->step2 step3 Ru(II)-catalyzed intramolecular 7-endo-dig hydrosilylation step2->step3 step4 Desilylation step3->step4 product (R)-all-trans-13,14-Dihydroretinol step4->product

Caption: Key steps in the stereoselective synthesis of (R)-all-trans-13,14-dihydroretinol.

Analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

The identification and quantification of this compound in biological samples can be achieved using a combination of HPLC and MS.

ParameterDescription
HPLC Column Normal-phase silica (B1680970) column
Mobile Phase Hexane/Ethyl Acetate gradient
Detection Diode-array detector monitoring at 290 nm
Mass Spectrometry Electron Impact (EI) or Electrospray Ionization (ESI)
Key MS Ion m/z 288 [M]⁺
In Vitro Retinoic Acid Receptor (RAR) Activation Assay

The ability of all-trans-13,14-dihydroretinoic acid to activate RARs can be assessed using a cell-based reporter gene assay. This typically involves co-transfecting cells with an RAR expression vector and a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase).

RAR Activation Assay Workflow

rar_assay_workflow step1 Co-transfect cells with RAR expression vector and RARE-reporter plasmid step2 Treat cells with varying concentrations of all-trans-13,14-dihydroretinoic acid step1->step2 step3 Incubate for a defined period step2->step3 step4 Lyse cells and measure reporter gene activity (e.g., luminescence) step3->step4 step5 Determine EC50 value step4->step5

Caption: Workflow for a cell-based RAR activation assay.

Quantitative Data Summary

This section summarizes available quantitative data related to this compound and its metabolic pathway. Note: Specific endogenous tissue concentrations and detailed pharmacokinetic parameters for this compound are not yet well-established in the literature.

Table 1: Physicochemical and Biochemical Properties

ParameterValueCompoundReference
UV λmax 290 nmThis compound[1][4]
Molecular Weight 288.47This compound[8]
Extinction Coefficient (ε) at 290 nm 16,500 M⁻¹cm⁻¹This compound[1]

Table 2: Retinol Saturase (RetSat) Tissue Expression

TissueRelative Expression LevelSpeciesReference
Liver HighMouse[1][4][6]
Kidney HighMouse[1][4][6]
Intestine HighMouse[1][4][6]
Adipose Tissue PresentMouse[10]

Table 3: In Vitro RAR Activation by Dihydroretinoids

CompoundReceptorAssay TypePotency Relative to atRAReference
(R)-all-trans-13,14-dihydroretinoic acidRARCell-based transactivationLower[11]
(R)-all-trans-13,14-dihydroretinoic acidRARCoactivator peptide interactionComparable[11]

Conclusion and Future Directions

This compound represents a significant, yet not fully understood, branch of vitamin A metabolism. Its synthesis by RetSat and subsequent conversion to a potent RAR agonist highlight its potential role in retinoid signaling. However, the discrepancy between its in vitro and in vivo activities suggests the existence of complex regulatory mechanisms that may involve tissue-specific metabolism, transport, or interaction with other signaling pathways. The development of RetSat knockout mouse models has provided valuable tools to investigate the broader physiological functions of this metabolic pathway, revealing its involvement in lipid metabolism and oxidative stress responses.

Future research should focus on several key areas to fully elucidate the role of this compound:

  • Quantitative Tissue Distribution: Accurate measurement of the endogenous concentrations of this compound and its metabolites in various tissues under different physiological and pathological conditions is crucial.

  • Pharmacokinetics: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of exogenously administered this compound.

  • Enzyme Kinetics: A thorough characterization of the kinetic parameters of RetSat and the enzymes involved in the subsequent metabolism of this compound will provide a deeper understanding of the regulation of this pathway.

  • Elucidation of Biological Functions: Further investigation using genetic models and pharmacological tools is required to uncover the specific physiological and pathophysiological roles of the RetSat/all-trans-13,14-dihydroretinol axis, particularly in the context of metabolic diseases.

A comprehensive understanding of this branch of vitamin A metabolism holds the potential to open new avenues for therapeutic intervention in a range of diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Physiological Landscape of All-trans-13,14-Dihydroretinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

All-trans-13,14-dihydroretinol (B17957) (DHRol) is a metabolite of vitamin A (all-trans-retinol) generated by the action of retinol (B82714) saturase (RetSat). Once considered a minor derivative, a growing body of evidence now points to the significant physiological roles of the dihydroretinoid pathway in a range of biological processes, including adipocyte differentiation, lipid metabolism, immune modulation, and neural protection. The metabolic products of DHRol, particularly (R)-all-trans-13,14-dihydroretinoic acid ((R)-DHRA), are potent ligands for retinoic acid receptors (RARs), thereby influencing gene transcription. However, the in vivo activity and transport of these molecules present a complex picture that is still being unraveled. This technical guide provides an in-depth overview of the physiological functions of this compound, with a focus on its metabolism, signaling pathways, and roles in various tissues. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development. The limited availability of dihydroretinoids has historically hampered research, but recent advances in stereoselective synthesis are paving the way for a deeper understanding of this intriguing class of vitamin A metabolites.[1]

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a multitude of physiological processes, including vision, embryonic development, cellular differentiation, and immune function.[1] The biological activities of retinoids are primarily mediated by the nuclear receptors, retinoic acid receptors (RARs) and retinoid X receptors (RXRs). All-trans-retinoic acid (atRA) is the most well-characterized endogenous ligand for RARs. However, the metabolic landscape of vitamin A is complex, giving rise to a variety of other metabolites with potentially distinct biological functions.

One such metabolic branch is the dihydroretinoid pathway, initiated by the enzyme retinol saturase (RetSat), which catalyzes the saturation of the 13,14 double bond of all-trans-retinol to form this compound.[2] This guide focuses on the known physiological functions of DHRol and its downstream metabolites, providing a technical resource for researchers investigating this emerging area of retinoid biology.

Metabolism of this compound

The metabolic cascade of this compound mirrors that of its unsaturated precursor, all-trans-retinol, and is carried out by the same enzymatic machinery.[2]

  • Step 1: Formation of this compound. The initial and rate-limiting step is the conversion of all-trans-retinol to (R)-all-trans-13,14-dihydroretinol, a reaction catalyzed by the endoplasmic reticulum-localized enzyme retinol saturase (RetSat), also known as all-trans-retinol 13,14-reductase.[3][4] This enzyme belongs to the family of oxidoreductases.[4]

  • Step 2: Oxidation to (R)-all-trans-13,14-Dihydroretinal. (R)-all-trans-13,14-dihydroretinol is subsequently oxidized to (R)-all-trans-13,14-dihydroretinal by broad-spectrum dehydrogenases.[2]

  • Step 3: Irreversible Oxidation to (R)-all-trans-13,14-Dihydroretinoic Acid. Finally, (R)-all-trans-13,14-dihydroretinal is irreversibly oxidized to (R)-all-trans-13,14-dihydroretinoic acid by retinal dehydrogenases.[2]

Metabolism Retinol all-trans-Retinol DHRol all-trans-13,14- Dihydroretinol Retinol->DHRol RetSat (Retinol Saturase) DHRal (R)-all-trans-13,14- Dihydroretinal DHRol->DHRal Dehydrogenases DHRA (R)-all-trans-13,14- Dihydroretinoic Acid DHRal->DHRA Retinal Dehydrogenases

Figure 1. Metabolic pathway of this compound.

Signaling Pathway: Activation of Retinoic Acid Receptors

The primary mechanism of action for the physiological effects of the dihydroretinoid pathway is through the activation of retinoic acid receptors by (R)-all-trans-13,14-dihydroretinoic acid.

(R)-DHRA is a potent and selective agonist for RARs in vitro.[2] Upon binding to the ligand-binding domain of RAR, it induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. The RAR then forms a heterodimer with RXR, and this complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Interestingly, while potent in cell-free assays, the in vivo and cell-based potency of (R)-DHRA is significantly lower than that of atRA.[2][5] This discrepancy is thought to be due to less efficient protein-mediated nuclear transport of DHRA compared to atRA.[2]

Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHRA_cyto (R)-DHRA DHRA_nuc (R)-DHRA DHRA_cyto->DHRA_nuc Nuclear Transport (less efficient) RAR RAR DHRA_nuc->RAR binds CoRep Corepressors RAR->CoRep dissociates CoAct Coactivators RAR->CoAct recruits RARE RARE RAR->RARE heterodimerizes and binds RXR RXR RXR->RARE heterodimerizes and binds Gene Target Gene Transcription RARE->Gene activates

Figure 2. (R)-DHRA signaling via Retinoic Acid Receptors (RARs).

Physiological Functions

The physiological importance of the this compound pathway is underscored by the phenotypes observed in RetSat knockout mice and by in vitro studies.

Adipocyte Differentiation and Lipid Metabolism

Studies using RetSat-null mice have revealed a crucial role for dihydroretinoids in regulating adiposity. These mice exhibit increased fat accumulation, which is associated with an upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis, and its downstream target, fatty acid-binding protein 4 (FABP4/aP2).[6] This suggests that dihydroretinoids produced by RetSat are involved in a negative feedback loop that controls lipid accumulation.[6]

Furthermore, RetSat expression is induced during the differentiation of 3T3-L1 preadipocytes.[7] In brown adipose tissue (BAT), RetSat expression is regulated by β-adrenergic signaling and is essential for maximal thermogenic gene expression and acute cold tolerance.[8]

Macrophage Function and Immune Regulation

The dihydroretinoid pathway plays a significant role in modulating macrophage function, particularly in the clearance of apoptotic cells (efferocytosis). (13R)-all-trans-13,14-dihydroretinol enhances the efferocytic capacity of macrophages.[7] Conversely, RetSat-deficient mice show impaired efferocytosis, which can lead to the development of autoimmunity.[7][9] This effect appears to be mediated through the upregulation of efferocytosis-related genes in an RAR-dependent manner, involving the bone morphogenetic protein-2 (BMP-2) and Smad3 signaling pathways.[7]

Neuroprotection

Recent evidence points to a neuroprotective role for dihydroretinoids. The 9-cis isomer of 13,14-dihydroretinoic acid (9-cis-DHRA), a metabolite of this compound, has been identified as an endogenous RXRγ agonist.[10][11] In a mouse model of optic nerve crush, administration of 9-cis-DHRA delayed glial activation, reduced apoptosis, and preserved myelin levels.[10][11] These findings suggest that dihydroretinoids may have therapeutic potential in neurodegenerative and demyelinating diseases.[10]

Kidney Function

The high expression of RetSat in the kidneys suggests a role in renal physiology. Kidney-specific knockout of RetSat in mice results in significant proteinuria and altered phosphate (B84403) homeostasis, indicating that the dihydroretinoid pathway is important for normal kidney function.[12][13]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of dihydroretinoids with nuclear receptors and their endogenous levels.

Table 1: In Vitro and Cell-Based Activation of Retinoic Acid Receptors by Dihydroretinoids [5]

CompoundReceptorIn Vitro EC50 (nM) (SRC-1 Interaction)Cell-Based EC50 (nM) (Luciferase Reporter)
(R)-DHRARARα61-
RARβ13.1-
RARγ-~101
(S)-DHRARARα25-
RARβ5.6-
RARγ-43.4
atRARARα11.2-
RARβ3.1-
RARγ-0.6
TTNPB (synthetic RAR agonist)RARα11.8-
RARβ3.7-
RARγ-0.1

Table 2: Endogenous Levels of 9-cis-13,14-Dihydroretinoic Acid [14]

SpeciesTissueConcentration
MouseSerum118 ng/mL (391 nM)
Liver135 ng/g (447 nM)
Brain38 ng/g (126 nM)
HumanSerum4-5 ng/mL (13-17 nM)
Adipose Tissue4-5 ng/mL (13-17 nM)

Experimental Protocols

Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinoic Acid[2]

This protocol describes the final oxidation step from the corresponding aldehyde.

Materials:

Procedure:

  • Prepare a solution of AgNO₃ (2.3 equivalents) in water.

  • Prepare a solution of NaOH (5 equivalents) in water.

  • At 0°C, add the AgNO₃ solution dropwise to the NaOH solution.

  • Stir the mixture in the dark for 30 minutes.

  • Dissolve (R)-all-trans-13,14-dihydroretinal (1.0 equivalent) in a minimal amount of THF.

  • Add the retinal solution dropwise to the reaction mixture.

  • Remove the cooling bath and continue stirring for 12 hours in the dark.

  • Pour the reaction mixture into 0.5 M aqueous HCl.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and dry over Na₂SO₄.

  • Purify the product by flash column chromatography.

SynthesisWorkflow start Start prep_ag2o Prepare Ag(I) oxide in situ: - AgNO3 + NaOH in H2O at 0°C - Stir in dark for 30 min start->prep_ag2o add_dral Add (R)-all-trans-13,14- dihydroretinal in THF prep_ag2o->add_dral react React for 12 hours in the dark at room temperature add_dral->react quench Quench with 0.5 M HCl react->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layers over Na2SO4 extract->dry purify Purify by Flash Column Chromatography dry->purify end End purify->end

Figure 3. Workflow for the synthesis of (R)-all-trans-13,14-dihydroretinoic acid.

RAR Activation Reporter Assay[5][15][16]

This protocol outlines a general procedure for assessing the ability of dihydroretinoids to activate RAR-mediated transcription using a luciferase reporter system.

Materials:

  • HEK293T or COS-7 cells

  • RAR expression vector (e.g., for RARα, RARβ, or RARγ)

  • RARE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Test compounds (e.g., (R)-DHRA, atRA) dissolved in DMSO

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T or COS-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

  • Serum Starvation: After 24 hours of transfection, replace the medium with serum-free medium and incubate for another 16-24 hours.

  • Ligand Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10⁻¹⁰ to 10⁻⁵ M) for 16-24 hours. Include a vehicle control (DMSO) and a positive control (atRA).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. If a normalization vector was used, also measure its activity.

  • Data Analysis: Normalize the luciferase activity to the activity of the co-transfected control plasmid. Plot the normalized luciferase activity against the ligand concentration to determine the EC₅₀ value.

Quantification of Dihydroretinoids in Biological Samples by HPLC-MS/MS[14][17]

This protocol provides a general workflow for the extraction and quantification of dihydroretinoids from plasma or tissue.

Materials:

  • Plasma or tissue homogenate

  • Internal standard (e.g., a deuterated retinoid)

  • Acetonitrile (B52724)

  • Methyl-tert-butyl ether (MTBE)

  • Water

  • Methanol

  • Formic acid

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma or tissue homogenate, add the internal standard.

    • Add 200 µL of acetonitrile and vortex for 1 minute.

    • Add 1.2 mL of MTBE and vortex for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 200 µL of 1:3 water:methanol).

  • HPLC Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water, methanol, and acetonitrile with a small percentage of formic acid.

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the dihydroretinoids and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the dihydroretinoid of interest.

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

The study of this compound and its metabolites is a rapidly evolving field that is expanding our understanding of vitamin A's physiological roles. The evidence strongly suggests that the dihydroretinoid pathway is a critical regulator of lipid metabolism, immune function, and neural health. The development of robust synthetic methods and sensitive analytical techniques will undoubtedly accelerate research in this area.

Future investigations should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which dihydroretinoids regulate gene expression in different cell types.

  • Identifying the specific transport proteins responsible for the cellular uptake and nuclear delivery of dihydroretinoids.

  • Exploring the therapeutic potential of dihydroretinoids and their analogues in metabolic diseases, inflammatory disorders, and neurodegenerative conditions.

  • Investigating the potential for cross-talk between the dihydroretinoid pathway and other signaling networks.

A deeper understanding of the physiological functions of this compound will not only provide fundamental insights into retinoid biology but may also open up new avenues for the development of novel therapeutic strategies.

References

All-trans-13,14-Dihydroretinol: A Novel Signaling Molecule in the Retinoid Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans-13,14-dihydroretinol (B17957), a metabolite of vitamin A (all-trans-retinol), is emerging as a significant signaling molecule with distinct biological activities. Produced through the saturation of the 13-14 double bond of all-trans-retinol by the enzyme Retinol (B82714) Saturase (RetSat), this compound and its derivatives are now understood to play roles in nuclear receptor activation and cellular processes, including adipogenesis and immune function.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core knowledge surrounding this compound as a signaling molecule, including its metabolic pathway, signaling mechanisms, and relevant experimental protocols.

Metabolic Pathway

The metabolic cascade of this compound mirrors that of its parent compound, all-trans-retinol, involving a series of oxidation steps.

  • Formation: All-trans-retinol is converted to this compound by the enzyme Retinol Saturase (RetSat), also known as all-trans-retinol 13,14-reductase.[1][2][3][4][5] This enzyme is expressed in various tissues, with the highest levels found in the liver, kidney, and intestine.[1][2][4]

  • Oxidation to Aldehyde: this compound is then oxidized to all-trans-13,14-dihydroretinal by alcohol dehydrogenases (ADHs).

  • Oxidation to Carboxylic Acid: Subsequently, all-trans-13,14-dihydroretinal is irreversibly oxidized to all-trans-13,14-dihydroretinoic acid by retinaldehyde dehydrogenases (RALDHs).[6] This acidic form is the primary bioactive metabolite that functions as a ligand for nuclear receptors.

  • Isomerization: Evidence suggests the existence of a 9-cis isomer, 9-cis-13,14-dihydroretinoic acid, which has been identified as a potential endogenous ligand for the Retinoid X Receptor (RXR).[7][8][9][10][11][12]

Retinol all-trans-Retinol Dihydroretinol This compound Retinol->Dihydroretinol RetSat Dihydroretinal all-trans-13,14-Dihydroretinal Dihydroretinol->Dihydroretinal ADH Dihydroretinoic_Acid all-trans-13,14-Dihydroretinoic Acid Dihydroretinal->Dihydroretinoic_Acid RALDH Nine_cis_Dihydroretinoic_Acid 9-cis-13,14-Dihydroretinoic Acid Dihydroretinoic_Acid->Nine_cis_Dihydroretinoic_Acid Isomerase (postulated)

Metabolic pathway of this compound.

Signaling Mechanisms

The signaling functions of the dihydro-retinoid family are primarily mediated through their interaction with and activation of nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Activation of RAR/RXR Heterodimers

All-trans-13,14-dihydroretinoic acid has been shown to activate RAR/RXR heterodimers, which are transcription factors that regulate the expression of a multitude of target genes.[13][14] However, studies suggest that its potency in cell-based assays is lower than that of all-trans-retinoic acid. This could be due to less efficient transport to the nucleus or a lower binding affinity for the receptors.[15]

A Putative Endogenous Ligand for RXR

A significant finding is the identification of 9-cis-13,14-dihydroretinoic acid as a potential endogenous ligand for RXR.[7][8][9][10][11] This is noteworthy because for a long time, 9-cis-retinoic acid was considered the primary natural RXR ligand, but its presence in vivo has been debated. The discovery of an endogenous dihydro-retinoid that binds and activates RXR opens new avenues for understanding RXR-mediated signaling pathways.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus at_DHR at-13,14-Dihydroretinol at_DHR_cyto at-13,14-Dihydroretinol at_DHR->at_DHR_cyto Transport at_DHRA at-13,14-DHRA at_DHR_cyto->at_DHRA Oxidation nine_c_DHRA 9-cis-13,14-DHRA at_DHRA->nine_c_DHRA Isomerization at_DHRA_nuc at-13,14-DHRA at_DHRA->at_DHRA_nuc Transport nine_c_DHRA_nuc 9-cis-13,14-DHRA nine_c_DHRA->nine_c_DHRA_nuc Transport RAR RAR RARE RARE/RXRE RAR->RARE RXR RXR RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression at_DHRA_nuc->RAR nine_c_DHRA_nuc->RXR

Signaling pathway of dihydroretinoids via nuclear receptors.

Insights from RetSat Knockout Mice

Studies on RetSat knockout mice have provided valuable insights into the physiological roles of dihydroretinoids. These mice exhibit:

  • Increased Adiposity: This phenotype is associated with an upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis, and its target gene FABP4.[2] This suggests a link between dihydroretinoid signaling and lipid metabolism.

  • Impaired Efferocytosis: RetSat-null macrophages show reduced production of Milk Fat Globule-EGF Factor 8 (MFG-E8), a protein involved in the clearance of apoptotic cells.[16] This points to a role for dihydroretinoids in immune function and tissue homeostasis.

Quantitative Data

The following tables summarize the available quantitative data related to dihydroretinoids.

Table 1: Physicochemical Properties

PropertyValueReference
Molar Mass (this compound)288.47 g/mol [17]
UV Absorbance Maximum (λmax)290 nm[1][2][4]
Molar Extinction Coefficient (ε) at 290 nm16,500 M⁻¹cm⁻¹[1][17]

Table 2: Nuclear Receptor Binding and Activation

LigandReceptorBinding Affinity (Kd)EC50Reference
9-cis-13,14-dihydroretinoic acid (R-enantiomer)RXRα90 ± 20 nM> 100 nM[9]
9-cis-retinoic acidRXRα20 ± 10 nM10-100 nM[9]
all-trans-13,14-dihydroretinoic acidRARα, β, γBinds to all isotypesLower potency than atRA[9][15]

Table 3: Endogenous Concentrations of 9-cis-13,14-dihydroretinoic acid in Mice

TissueConcentrationReference
Serum118 ng/mL (391 nM)[8]
Liver135 ng/g (447 nM)[8]
Brain38 ng/g (126 nM)[8]

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the Wittig reaction. The general steps are as follows:

  • Condensation: β-Ionone is condensed with triethyl phosphonoacetate in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF) to yield ethyl trans-β-ionylideneacetate.

  • Reduction: The resulting ester is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Wittig Salt Formation: The alcohol is then reacted with triphenylphosphine (B44618) hydrobromide to form the Wittig salt.

  • Wittig Reaction: The Wittig salt is reacted with an appropriate aldehyde to extend the polyene chain and form the final product, this compound.

  • Purification: The synthesized compound is typically purified using High-Performance Liquid Chromatography (HPLC).[17]

Note: All operations involving retinoids should be performed under dim red light to prevent photoisomerization.

Start β-Ionone Step1 Condensation (Triethyl phosphonoacetate, NaH) Start->Step1 Intermediate1 Ethyl trans-β-ionylideneacetate Step1->Intermediate1 Step2 Reduction (LiAlH4) Intermediate1->Step2 Intermediate2 Alcohol intermediate Step2->Intermediate2 Step3 Wittig Salt Formation (Triphenylphosphine HBr) Intermediate2->Step3 Intermediate3 Wittig Salt Step3->Intermediate3 Step4 Wittig Reaction (Aldehyde) Intermediate3->Step4 Product This compound Step4->Product Purification HPLC Purification Product->Purification

Workflow for the chemical synthesis of this compound.

Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate a specific nuclear receptor and induce the expression of a reporter gene (e.g., luciferase).

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T, COS-7) in a multi-well plate.[18][19][20][21][22][23]

    • Co-transfect the cells with three plasmids:

      • An expression vector for the nuclear receptor of interest (e.g., RARα, RXRα).

      • A reporter plasmid containing a luciferase gene downstream of a response element for the nuclear receptor (e.g., RARE-tk-Luc).[18][23]

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[20]

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of the test compound (e.g., all-trans-13,14-dihydroretinoic acid) and appropriate controls (e.g., all-trans-retinoic acid, vehicle).

  • Cell Lysis and Luciferase Measurement:

    • After an incubation period (typically 16-24 hours), lyse the cells using a lysis buffer.[18][19]

    • Measure the activity of both luciferases (e.g., Firefly and Renilla) using a luminometer and specific luciferase assay reagents.[18][19][20]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Start Plate Cells Step1 Co-transfect with Plasmids (NR expression, Reporter, Control) Start->Step1 Step2 Treat with Dihydroretinoid Step1->Step2 Step3 Incubate (16-24h) Step2->Step3 Step4 Lyse Cells Step3->Step4 Step5 Measure Luciferase Activity (Luminometer) Step4->Step5 Step6 Normalize Data (Firefly/Renilla) Step5->Step6 End Determine EC50 Step6->End

Workflow for a nuclear receptor transactivation assay.

Quantification of Dihydroretinoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of retinoids in biological samples.[7][9][11][24]

  • Sample Preparation:

    • Homogenize tissue samples or use serum/plasma directly.

    • Perform protein precipitation using a solvent like acetonitrile.[8]

    • Follow with liquid-liquid extraction using a solvent such as methyl-tert-butyl ether to isolate the lipid-soluble retinoids.[8]

    • Evaporate the organic solvent and reconstitute the extract in a suitable mobile phase.[8]

    • Include an internal standard for accurate quantification.[9]

  • LC Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.[7][8]

    • Use a gradient elution with a mobile phase typically consisting of a mixture of water and methanol (B129727) containing a small amount of formic acid to improve ionization.[7][8]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Set specific precursor-to-product ion transitions for each retinoid of interest to ensure high selectivity. For 13,14-dihydroretinoic acid, a transition of m/z 303 -> 207 has been used.[11]

    • Generate a standard curve using known concentrations of the purified dihydroretinoid to quantify the amount in the biological sample.

Conclusion

This compound and its metabolites represent a burgeoning area of retinoid research. Their ability to activate nuclear receptors, particularly the discovery of an endogenous RXR ligand from this family, underscores their importance as signaling molecules. The distinct phenotypes observed in RetSat knockout mice suggest that the dihydro-retinoid pathway may have unique, non-redundant functions compared to the classical all-trans-retinoic acid pathway. Further investigation into the specific downstream target genes and the comparative signaling potencies of these molecules will be crucial for fully elucidating their physiological roles and for exploring their potential as therapeutic targets in areas such as metabolic disease and immunology.

References

Methodological & Application

Synthesis of all-trans-13,14-Dihydroretinol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the chemical synthesis of all-trans-13,14-Dihydroretinol (B17957), a metabolite of vitamin A. The information is intended for researchers, scientists, and professionals involved in drug development and retinoid research. This document outlines two distinct synthesis methods, including a stereoselective approach, and provides comprehensive characterization data.

Introduction

This compound is a metabolite of all-trans-retinol, formed by the saturation of the 13-14 double bond, a reaction catalyzed by the enzyme retinol (B82714) saturase (RetSat).[1][2][3] While its precise biological function remains under investigation, its presence in various tissues suggests a potential role in physiological processes.[2][4] The availability of robust synthesis protocols is crucial for further exploring its biological significance. This document presents two detailed methods for the synthesis of this compound.

Characterization Data

The synthesized this compound has been characterized using various analytical techniques. The key quantitative data are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound.

PropertyValueReference
Molecular FormulaC20H32O[5][6]
Molecular Weight288.5 g/mol [5]
UV Absorbance Maximum (λmax)290 nm[2][4]
Mass (m/z)288[2][4]

Table 2: Chromatographic Data for Synthesized (R)-all-trans-13,14-Dihydroretinol.

TechniqueMobile PhaseRf ValueReference
Thin Layer Chromatography (TLC)pentane (B18724)/Et2O = 6:40.45[1][7]

Table 3: ¹H NMR Spectroscopic Data for (R)-all-trans-13,14-Dihydroretinol (400 MHz, CDCl₃).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
6.41dd14.9, 11.11H[1][7]
6.11d16.21H[1][7]
6.04d16.21H[1][7]
5.99d11.11H[1][7]
5.60dd15.0, 8.41H[1][7]
3.70–3.61m2H[1][7]
2.41sept7.11H[1][7]
2.00t6.82H[1][7]
1.90s3H[1][7]
1.69s3H[1][7]
1.65–1.55m4H[1][7]
1.49–1.41m2H[1][7]
1.06d6.73H[1][7]
1.01s6H[1][7]

Experimental Protocols

Two distinct protocols for the synthesis of this compound are detailed below. All operations involving retinoids should be conducted under dim red light.[4]

Protocol 1: Chemical Synthesis from β-Ionone

This method involves a multi-step synthesis starting from β-ionone.

Materials:

Procedure:

  • Synthesis of ethyl trans-β-ionylideneacetate: Condense β-ionone with triethyl phosphonoacetate in anhydrous tetrahydrofuran in the presence of NaH.[4]

  • Reduction to alcohol: Reduce the resulting ethyl trans-β-ionylideneacetate with LiAlH₄ to yield the corresponding alcohol.[4]

  • Formation of Wittig salt: React the alcohol with triphenylphosphine hydrobromide overnight to produce the Wittig salt.[4]

  • Further steps to elongate the chain and introduce the hydroxyl group are implied but not detailed in the source. This intermediate is then used to complete the synthesis of this compound.

Protocol 2: Stereoselective Total Synthesis of (R)-all-trans-13,14-Dihydroretinol

This protocol describes a stereoselective synthesis yielding the (R)-enantiomer.

Materials:

  • Oxasilacycloheptene 7 (precursor)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous NH₄Cl

  • Diethyl ether (Et₂O)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica for flash column chromatography

  • Pentane

Procedure:

  • Dissolve oxasilacycloheptene 7 (590 mg, 1.7 mmol, 1.0 equiv) in anhydrous THF (20 mL) and cool to 0 °C.[7]

  • Add TBAF (1 M in THF, 2.6 mL, 2.6 mmol, 1.5 equiv) to the reaction mixture.[7]

  • Stir the reaction mixture for 2 hours at room temperature.[7]

  • Quench the reaction by adding aqueous NH₄Cl (20 mL).[7]

  • Extract the aqueous layer with Et₂O (3 x 20 mL).[7]

  • Wash the combined organic layers with brine (30 mL) and dry over Na₂SO₄.[7]

  • Purify the crude product by flash column chromatography using a mixture of pentane and Et₂O (8:2) as the eluent.[7]

  • This procedure yields (R)-all-trans-13,14-dihydroretinol as a faint yellow oil (435 mg, 1.5 mmol, 88% yield).[1][7]

Visualizing the Synthesis

The enzymatic conversion of all-trans-retinol to this compound is a key reaction in retinoid metabolism. The following diagram illustrates this biochemical transformation.

Enzymatic_Synthesis all_trans_retinol all-trans-Retinol dihydroretinol This compound all_trans_retinol->dihydroretinol + H₂ RetSat Retinol Saturase (RetSat) RetSat->all_trans_retinol

Caption: Enzymatic conversion of all-trans-retinol.

The following workflow outlines the key steps in the stereoselective synthesis of (R)-all-trans-13,14-Dihydroretinol.

Synthesis_Workflow start Start: Oxasilacycloheptene 7 in THF add_tbaf Add TBAF at 0°C start->add_tbaf stir Stir for 2h at Room Temperature add_tbaf->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry purify Flash Column Chromatography (pentane/Et₂O = 8:2) wash_dry->purify product Product: (R)-all-trans-13,14-Dihydroretinol purify->product

Caption: Stereoselective synthesis workflow.

References

Application Note: Quantitative Analysis of all-trans-13,14-Dihydroretinol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and specific quantification of all-trans-13,14-Dihydroretinol in biological matrices, such as liver, kidney, and intestine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a metabolite of all-trans-retinol (Vitamin A), formed by the enzyme retinol (B82714) saturase (RetSat).[1][2] Understanding its distribution and concentration is crucial for elucidating its biological functions and its role in various physiological and pathological processes. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a newly identified metabolite of Vitamin A.[1][3] It is synthesized from all-trans-retinol through the saturation of the 13-14 double bond by the enzyme RetSat.[1][3][4][5] This enzymatic conversion has been observed in various tissues, with the highest activity reported in the liver, kidney, and intestine.[1][2][4] While the precise biological role of this compound is still under investigation, its presence in tissues from animals on a normal diet suggests a physiological significance.[1][3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate quantification of low-abundance lipids like this compound in complex biological samples. This application note provides a comprehensive protocol for researchers to establish a robust analytical method for this compound.

Metabolic Pathway of all-trans-Retinol

The formation of this compound is a key step in the metabolism of all-trans-retinol. The following diagram illustrates the position of this conversion within the broader retinoid metabolic pathway.

Retinol_Metabolism all-trans-Retinol all-trans-Retinol RetSat RetSat all-trans-Retinol->RetSat This compound This compound RetSat->this compound

Figure 1: Simplified metabolic pathway of all-trans-Retinol to this compound.

Experimental Protocols

1. Sample Preparation (from Tissue)

Given the light-sensitive nature of retinoids, all sample preparation steps should be performed under dim red light.[1]

  • Homogenization:

    • Accurately weigh approximately 100-150 mg of frozen tissue (e.g., liver, kidney, intestine).[6]

    • Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold saline (0.9% NaCl).

    • Homogenize the tissue using a bead-based homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To the tissue homogenate, add 1.5 mL of acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of this compound, if available. If not, a structurally related retinoid can be used, but validation of its recovery is essential).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Add 3 mL of hexane (B92381), vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction step on the remaining sample and combine the hexane fractions.

    • Evaporate the pooled hexane fractions to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is recommended for the separation of retinoids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 90% B

    • 1-8 min: Gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 90% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): The precursor ion for this compound is [M+H]+ at m/z 289. Based on the known fragmentation pattern from electron impact ionization, the following product ions are proposed for MRM transitions.[1][3] Note: These transitions should be optimized for the specific instrument used.

    • Quantifier: 289 -> 271 (loss of H₂O)

    • Qualifier: 289 -> 159

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in different tissues. These values are for illustrative purposes to demonstrate the expected format of results.

Table 1: Mass Spectrometry Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound289271159Optimize per instrument

Table 2: Hypothetical Quantitative Data for this compound in Mouse Tissues

TissueConcentration (ng/g tissue) ± SDn
Liver15.2 ± 3.56
Kidney8.9 ± 2.16
Intestine12.5 ± 4.26

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization LLE Protein Precipitation & Liquid-Liquid Extraction Tissue->LLE Dry Evaporation LLE->Dry Recon Reconstitution Dry->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 2: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound in biological tissues using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are based on established procedures for retinoid analysis and specific information available for the target analyte. This methodology will be a valuable tool for researchers investigating the metabolism and biological significance of this newly identified retinoid.

References

Application Notes & Protocols: Quantification of all-trans-13,14-Dihydroretinol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of all-trans-13,14-dihydroretinol (B17957), a metabolite of vitamin A, in various biological matrices. The protocols outlined below are based on established methodologies for retinoid analysis and can be adapted for specific research needs.

Introduction

This compound is a metabolite of all-trans-retinol (Vitamin A) produced by the enzyme all-trans-retinol 13,14-reductase, also known as retinol (B82714) saturase (RetSat)[1][2]. This enzyme catalyzes the saturation of the 13-14 double bond of all-trans-retinol[2][3]. Once formed, this compound can be further metabolized through oxidation to all-trans-13,14-dihydroretinal and subsequently to all-trans-13,14-dihydroretinoic acid[4][5]. This latter compound can activate the retinoic acid receptor (RAR), suggesting a role for the dihydroretinoid pathway in gene regulation[4]. Given the involvement of RetSat in various physiological processes, including adipogenesis and lipid metabolism, accurate quantification of this compound is crucial for understanding its biological significance[6][7].

The analytical methods for retinoids are well-established, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a sensitive and specific technique for their quantification in complex biological samples[3][8][9]. Due to the light-sensitive and easily oxidizable nature of retinoids, special care must be taken during sample collection, processing, and analysis to prevent their degradation[10].

Biological Pathway

The formation and metabolism of this compound is initiated by the enzyme Retinol Saturase (RetSat). The subsequent oxidation steps are carried out by the same enzymes that metabolize all-trans-retinol.

G cluster_pathway Metabolic Pathway of this compound atR all-trans-Retinol dhr This compound atR->dhr RetSat dha all-trans-13,14-Dihydroretinal dhr->dha Dehydrogenases dhra all-trans-13,14-Dihydroretinoic Acid dha->dhra Retinal Dehydrogenase rar Retinoic Acid Receptor (RAR) dhra->rar Activation gene Gene Expression rar->gene Regulation

Caption: Metabolic pathway of this compound.

Experimental Protocols

3.1. Safety Precautions

Retinoids are sensitive to light and oxidation. All procedures should be performed under yellow or red light, and samples should be protected from light at all times by using amber vials or by wrapping containers in aluminum foil[10]. Solvents should be of high purity (HPLC or LC-MS grade) and degassed before use.

3.2. Preparation of Standards and Reagents

  • This compound Standard: Obtain a certified standard of this compound. Prepare a stock solution in ethanol (B145695) or another suitable organic solvent and store it at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Internal Standard (IS): A stable isotope-labeled form of this compound would be ideal. If unavailable, a structurally similar retinoid that is not endogenously present in the samples, or a deuterated analog of a related retinoid such as all-trans-retinoic acid-d5, can be used. Prepare a stock solution of the IS and store it under the same conditions as the standard.

  • Solvents and Reagents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, water, hexane (B92381), ethyl acetate, and formic acid.

3.3. Sample Preparation: Liquid-Liquid Extraction from Serum/Plasma

This protocol is adapted from established methods for retinoid extraction[8][11].

  • Thaw frozen serum or plasma samples on ice.

  • To a 200 µL aliquot of the sample in a light-protected tube, add 10 µL of the internal standard working solution. Vortex briefly.

  • Add 400 µL of methanol for protein precipitation. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 1 minute.

  • Centrifuge at 1,500 x g for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 6-8) on the remaining aqueous layer and combine the organic extracts.

  • Dry the combined organic extract under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 methanol:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.

3.4. Sample Preparation: Extraction from Tissues (e.g., Liver)

  • Weigh the frozen tissue sample (approximately 50-100 mg).

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Follow the liquid-liquid extraction procedure described for serum/plasma, starting from step 2 with an appropriate volume of the tissue homogenate.

LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be required for specific instrumentation.

4.1. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for retinoid separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: Gradient to 100% B

    • 5-7 min: Hold at 100% B

    • 7.1-9 min: Return to 80% B for re-equilibration.

4.2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: These will need to be optimized for the specific instrument but can be guided by parameters used for similar retinoids[11].

    • Capillary Voltage: ~3.5 kV

    • Desolvation Temperature: ~350°C

    • Source Temperature: ~200°C

  • MRM Transitions:

    • The precursor ion for this compound is m/z 289 [M+H]+, based on its molecular weight of 288[12][13].

    • Product ions can be determined by infusing the standard and performing a product ion scan. Based on known fragmentation patterns of similar compounds, potential product ions to monitor could include those corresponding to the loss of water or other neutral fragments[12].

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound289To be determinedTo be determined
Internal Standard (IS)Dependent on ISTo be determinedTo be determined

Data Analysis and Quantitative Data Summary

A calibration curve should be prepared by spiking known concentrations of the this compound standard into a blank matrix (e.g., charcoal-stripped serum or the mobile phase). The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The concentration of this compound in the biological samples is then determined from this calibration curve.

Table 1: Quantitative Levels of this compound in Biological Samples

Biological MatrixSpeciesConcentration (ng/mL or ng/g tissue)Reference
e.g., Livere.g., MouseUser's DataUser's Study
e.g., Kidneye.g., MouseUser's DataUser's Study
e.g., Plasmae.g., HumanUser's DataUser's Study

Note: Published quantitative data for endogenous levels of this compound are sparse. This table should be populated with data generated from your own experiments.

Experimental Workflow

G cluster_workflow Experimental Workflow for Quantification sample Biological Sample (Serum, Tissue) spike Spike with Internal Standard sample->spike extract Protein Precipitation & Liquid-Liquid Extraction spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for the Extraction of All-trans-13,14-Dihydroretinol from Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans-13,14-Dihydroretinol (B17957) is a metabolite of all-trans-retinol (Vitamin A), formed through the enzymatic action of retinol (B82714) saturase (RetSat), an enzyme highly expressed in the liver.[1][2] This metabolite is part of the dihydroretinoid pathway and is subsequently oxidized to all-trans-13,14-dihydroretinoic acid, a selective agonist of the retinoic acid receptor (RAR).[3] The study of this pathway and its metabolites is crucial for understanding retinoid metabolism, cellular signaling, and its potential implications in various physiological and pathological processes.

These application notes provide a comprehensive guide for the extraction, identification, and quantification of this compound from liver tissue. The protocols are based on established methods for retinoid analysis and are intended to serve as a starting point for researchers in this field.

Data Presentation

While endogenous this compound has been detected in mouse liver[1][4], specific quantitative data on its concentration and extraction efficiency are not yet extensively documented in the literature. The following tables provide a framework for researchers to populate with their own experimental data.

Table 1: Endogenous Concentration of this compound in Liver Tissue

SpeciesLiver Tissue (g)This compound (ng/g)Method of QuantificationReference
Mouse~0.3Detected, not quantifiedHPLC-UV[4]
User Data
User Data

Table 2: Extraction Recovery of this compound

Sample MatrixSpiking Concentration (ng/g)Extraction MethodRecovery (%)Analytical MethodReference
User DataSaponification + LLEHPLC-UV/MS
User DataSaponification + LLEHPLC-UV/MS

Experimental Protocols

Important Considerations: All procedures involving retinoids should be performed under dim red or yellow light to prevent photoisomerization and degradation.[5] The use of antioxidants, such as butylated hydroxytoluene (BHT), is highly recommended to prevent oxidation during sample preparation.[5][6] Solvents should be of high purity (HPLC grade).

Protocol 1: Extraction of this compound from Liver Tissue

This protocol is adapted from established methods for general retinoid extraction from liver tissue.[6][7]

Materials:

  • Liver tissue

  • Homogenizer (e.g., Polytron)

  • Ethanol (B145695) (95%), pre-chilled

  • Ethanolic BHT solution (e.g., 0.1% w/v)

  • Potassium hydroxide (B78521) (KOH) solution (50% w/v in water)

  • n-Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas supply

  • Water bath

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Excise the liver, rinse with ice-cold saline, blot dry, and record the wet weight.

    • For immediate extraction, proceed to the next step. For storage, flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Homogenization:

    • To approximately 1 g of fresh or thawed liver tissue in a glass homogenizing tube, add 5 mL of ice-cold 95% ethanol containing BHT.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Saponification (to hydrolyze retinyl esters):

    • Transfer the homogenate to a glass tube with a screw cap.

    • Add 1 mL of 50% KOH solution.

    • Incubate the mixture in a shaking water bath at 60-80°C for 30-60 minutes.[8] The optimal time and temperature should be determined empirically to ensure complete hydrolysis without degradation of the target analyte.

  • Liquid-Liquid Extraction (LLE):

    • Cool the saponified mixture to room temperature.

    • Add 5 mL of n-hexane and 3 mL of saturated NaCl solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane (B92381) layer containing the retinoids into a clean glass tube.

    • Repeat the extraction of the aqueous phase with another 5 mL of n-hexane.

    • Combine the hexane extracts.

  • Drying and Reconstitution:

    • Dry the pooled hexane extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume (e.g., 200 µL) of the HPLC mobile phase for analysis.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the separation and quantification of this compound. Due to the structural similarity to all-trans-retinol, a high-resolution method is required. A synthetic standard of this compound is necessary for identification and quantification.[1][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for retinoid analysis.[9]

  • Mobile Phase: A gradient elution may be necessary to achieve baseline separation from all-trans-retinol and other retinoids.

    • Solvent A: Acetonitrile:Water (e.g., 85:15 v/v) with 0.1% formic acid.[10]

    • Solvent B: Methanol with 0.1% formic acid.[10]

    • A suggested starting gradient is a linear increase from 0% to 100% Solvent B over 20 minutes. The gradient should be optimized based on the specific column and system used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20-50 µL.

  • Detection:

    • UV detection at 290 nm for this compound.[1][4]

    • UV detection at 325 nm for all-trans-retinol.[1][4]

    • A diode array detector (DAD) is recommended to acquire full UV spectra for peak identification.

Quantification:

  • Prepare a standard curve using a synthetic standard of this compound of known concentration.

  • The concentration of the analyte in the liver extract can be calculated by comparing the peak area to the standard curve.

  • Results should be expressed as ng or µg of this compound per gram of liver tissue.

Protocol 3: Mass Spectrometry (MS) Confirmation

For unambiguous identification, especially in complex biological matrices, LC-MS/MS is recommended.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection:

    • The precursor ion for this compound is m/z 288.[1][4]

    • Product ions for MS/MS fragmentation would need to be determined by direct infusion of a synthetic standard.

Visualizations

Dihydroretinoid Signaling Pathway

Dihydroretinoid_Pathway atROL all-trans-Retinol atRAL all-trans-Retinal atROL->atRAL ADH/RDH DROL This compound atROL->DROL RetSat atRA all-trans-Retinoic Acid atRAL->atRA RALDH RAR Retinoic Acid Receptor (RAR) atRA->RAR DRAL all-trans-13,14-Dihydroretinal DROL->DRAL ADH/RDH DRA all-trans-13,14-Dihydroretinoic Acid DRAL->DRA RALDH DRA->RAR Gene Gene Expression RAR->Gene Activation

Caption: The Dihydroretinoid Metabolic Pathway.

Experimental Workflow for Extraction

Extraction_Workflow start Liver Tissue Sample homogenize Homogenization in Ethanol + BHT start->homogenize saponify Saponification (KOH, 60-80°C) homogenize->saponify extract Liquid-Liquid Extraction (n-Hexane) saponify->extract dry Drying and Evaporation extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute analyze HPLC-UV/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound.

References

Application Notes and Protocols for In Vivo Administration of all-trans-13,14-Dihydroretinol in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans-13,14-Dihydroretinol (dhROH) is a metabolite of vitamin A (all-trans-retinol) generated by the enzyme retinol (B82714) saturase (RetSat)[1][2]. This molecule and its downstream metabolites, such as all-trans-13,14-dihydroretinoic acid (dhRA), are subjects of growing interest in retinoid research. dhRA has been shown to be a potential ligand for nuclear receptors, specifically activating retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers[3][4]. Understanding the in vivo pharmacology of dhROH is crucial for elucidating its physiological roles and therapeutic potential.

These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration of this compound in mouse models, designed to assist researchers in designing and executing their studies.

Data Presentation

Quantitative Analysis of Retinoids in Mouse Tissues

While specific pharmacokinetic data for exogenously administered this compound is limited in publicly available literature, the following table summarizes the levels of related retinoids detected in the liver of Lrat-/- mice 3 hours after oral gavage with all-trans-retinyl palmitate, which leads to the endogenous formation of dhROH and its metabolites. This data can serve as a reference for expected metabolite levels.

CompoundConcentration in Liver of Lrat-/- mice (pmol/g)
all-trans-Retinol15.2 ± 3.4
This compound2.8 ± 0.7
all-trans-Retinoic Acid1.2 ± 0.3
all-trans-13,14-Dihydroretinoic Acid0.5 ± 0.1

Table 1. Levels of retinoids in the liver of Lrat-/- mice 3 hours following oral gavage with all-trans-retinyl palmitate. Data is presented as mean ± standard deviation.[5]

Experimental Protocols

I. Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound (dhROH)

  • Vehicle: Vegetable oil (e.g., corn oil, soybean oil)

  • Glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Protect from Light: All procedures involving retinoids should be performed under subdued light or using amber-colored glassware to prevent photodegradation.

  • Weighing: Accurately weigh the required amount of dhROH.

  • Dissolution: Dissolve the weighed dhROH in a small volume of a suitable solvent like ethanol (B145695) or DMSO if necessary, before adding it to the vegetable oil. However, direct dissolution in the oil is preferable to minimize potential toxicity from the co-solvent.

  • Vehicle Addition: Add the appropriate volume of vegetable oil to achieve the desired final concentration.

  • Homogenization: Vortex the mixture thoroughly to ensure a homogenous suspension or solution. Due to the lipophilic nature of dhROH, it should be soluble in oil.

II. Protocol for Oral Gavage Administration in Mice

Materials:

  • Prepared dhROH formulation

  • Mouse gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg body weight[6][7].

    • Properly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head.

  • Gavage Needle Measurement:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this depth on the needle.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow as the needle is advanced. Do not apply force. If resistance is met, withdraw the needle and re-attempt.

    • Once the needle is inserted to the pre-measured depth, slowly administer the dhROH formulation.

    • After administration, gently and slowly withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-administration.

III. Protocol for Tissue Collection and Processing

Materials:

  • Surgical instruments

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryovials or other appropriate storage tubes

  • Liquid nitrogen or dry ice

  • Homogenizer

Procedure:

  • Euthanasia: Euthanize the mice at the desired time points post-administration using an approved method.

  • Blood Collection: Collect blood via cardiac puncture or other appropriate method. Transfer the blood to tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

  • Tissue Dissection: Perfuse the mouse with ice-cold PBS to remove blood from the tissues. Carefully dissect the desired tissues (e.g., liver, kidney, intestine, adipose tissue).

  • Sample Preservation:

    • Rinse the tissues with ice-cold PBS to remove any remaining blood.

    • Blot the tissues dry.

    • Weigh the tissue samples.

    • Snap-freeze the tissues in liquid nitrogen or on dry ice and store them at -80°C until analysis.

IV. Protocol for Extraction and HPLC Analysis of this compound and its Metabolites

Materials:

  • Homogenized tissue samples

  • Organic solvents (e.g., hexane, methanol (B129727), ethyl acetate)

  • Internal standard (e.g., retinyl acetate)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • HPLC system with a UV detector

  • Normal-phase or reverse-phase HPLC column

Procedure:

  • Homogenization: Homogenize the weighed tissue samples in a suitable buffer (e.g., PBS).

  • Extraction:

    • Add an internal standard to the homogenate to correct for extraction efficiency.

    • Extract the retinoids from the homogenate using a mixture of organic solvents. A common method is to use a two-step extraction with a mixture of methanol and hexane.

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

    • Collect the organic (upper) phase containing the retinoids.

    • Repeat the extraction process to maximize recovery.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a small, precise volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the retinoids using either a normal-phase (e.g., silica (B1680970) column with a mobile phase of ethyl acetate (B1210297) in hexane) or a reverse-phase (e.g., C18 column with a mobile phase of acetonitrile/water) chromatography method.

    • Detect the eluting compounds using a UV detector set at the appropriate wavelength for dhROH (approximately 290 nm) and its metabolites[8].

    • Quantify the concentration of each retinoid by comparing the peak area to that of a standard curve generated with known amounts of the pure compounds.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

metabolic_pathway Retinol all-trans-Retinol dhROH This compound Retinol->dhROH RetSat dhRAL all-trans-13,14-Dihydroretinal dhROH->dhRAL ADH/RDH dhRA all-trans-13,14-Dihydroretinoic Acid dhRAL->dhRA RALDH RAR_RXR RAR/RXR dhRA->RAR_RXR Activation Gene Target Gene Expression RAR_RXR->Gene

Caption: Metabolic conversion of all-trans-Retinol to bioactive all-trans-13,14-Dihydroretinoic Acid.

Experimental Workflow for In Vivo Administration and Analysis

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation Formulate dhROH in Vegetable Oil Gavage Oral Gavage to Mouse Models Formulation->Gavage Collection Collect Blood and Tissues at Timed Intervals Gavage->Collection Extraction Retinoid Extraction Collection->Extraction HPLC HPLC Quantification Extraction->HPLC

Caption: Workflow from formulation to analysis for in vivo studies of this compound.

References

Application Notes and Protocols for All-trans-13,14-Dihydroretinol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans-13,14-Dihydroretinol (B17957) is a significant metabolite of all-trans-retinol (Vitamin A). It is formed through the action of the enzyme retinol (B82714) saturase (RetSat), which saturates the 13-14 double bond of all-trans-retinol.[1][2][3] This metabolite and its subsequent oxidation products, all-trans-13,14-dihydroretinal and all-trans-13,14-dihydroretinoic acid, are believed to play roles in various physiological processes, including the activation of retinoic acid receptors.[1][4] The limited availability of this compound has historically hampered detailed investigation into its biological functions.[1][5]

These application notes provide detailed protocols for the synthesis, purification, and analytical characterization of this compound, serving as a crucial reference for researchers in the fields of biochemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValueReference
Molecular Formula C₂₀H₃₂O[6][7][8]
Molecular Weight 288.48 g/mol [6]
CAS Number 115797-14-3[6][7][8]
Appearance Faint yellow oil[1][4]
UV λmax 290 nm[2][9]
Molar Extinction Coefficient (ε) 16,500 M⁻¹cm⁻¹ at 290 nm[9]

Table 1: Physicochemical Properties of this compound

TechniqueKey Data PointsReference
¹H NMR (400 MHz, CDCl₃) δ = 6.41 (dd, J = 14.9, 11.1 Hz, 1H), 6.11 (d, J = 16.2 Hz, 1H), 6.04 (d, J = 16.2 Hz, 1H), 5.99 (d, J = 11.1 Hz, 1H), 5.60 (dd, J = 15.0, 8.4 Hz, 1H), 3.70–3.61 (m, 2H), 2.41 (sept, J = 7.1 Hz, 1H), 2.00 (t, J = 6.8 Hz, 2H), 1.90 (s, 3H), 1.69 (s, 3H), 1.65–1.55 (m, 4H), 1.49–1.41 (m, 2H), 1.06 (d, J = 6.7 Hz, 3H), 1.01 (s, 6H) ppm[1][4]
Electron Impact Mass Spectrometry (EI-MS) m/z (relative intensity): 288 [M]⁺, 273 [M-CH₃]⁺, 243 [M-CH₂CH₂OH]⁺, 215 [M-CH(Me)(CH₂)₂OH]⁺, 202, 187, 159[9]

Table 2: Spectroscopic Data for this compound

Metabolic Pathway of All-trans-Retinol

The metabolic pathway of all-trans-retinol involves its conversion to this compound, which is then further metabolized.

Metabolic Pathway Retinol all-trans-Retinol Dihydroretinol This compound Retinol->Dihydroretinol Retinol Saturase (RetSat) Dihydroretinal all-trans-13,14-Dihydroretinal Dihydroretinol->Dihydroretinal Dehydrogenases DihydroretinoicAcid all-trans-13,14-Dihydroretinoic Acid Dihydroretinal->DihydroretinoicAcid Retinal Dehydrogenase RAR_Activation RAR Activation DihydroretinoicAcid->RAR_Activation

Caption: Metabolic conversion of all-trans-retinol.

Experimental Protocols

Note: All procedures involving retinoids should be performed under dim red light or in amber glassware to prevent photo-isomerization and degradation.

Protocol 1: Synthesis of (R)-all-trans-13,14-Dihydroretinol

This protocol is adapted from a stereoselective total synthesis method.[1][4]

Materials:

  • Oxasilacycloheptene 7 (precursor)

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pentane

  • Silica (B1680970) gel for flash column chromatography

Procedure:

  • Dissolve oxasilacycloheptene 7 (1.0 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.5 equivalents) dropwise to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a pentane/Et₂O (8:2) eluent system to obtain (R)-all-trans-13,14-dihydroretinol as a faint yellow oil.[1][4]

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing solvent: Pentane/Diethyl ether (6:4)

  • Visualization: UV light (254 nm) and potassium permanganate (B83412) (KMnO₄) stain

Procedure:

  • Spot a small amount of the sample dissolved in a volatile solvent onto the TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • Visualize the spots under UV light and/or by staining with KMnO₄.

  • The reported Rf value for this compound is approximately 0.45 in a pentane/Et₂O (6:4) system.[1][4]

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol provides a general method for the analysis of retinoids, which can be optimized for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Detection wavelength: 290 nm (for this compound)

  • Run time: Isocratic elution for approximately 15-20 minutes.

Procedure:

  • Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., hexane or mobile phase).

  • Prepare samples by dissolving them in the mobile phase.

  • Inject standards and samples onto the HPLC system.

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the development of a quantitative LC-MS/MS method.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Methanol with 0.1% formic acid

  • Gradient elution is typically used for complex samples.

Mass Spectrometry Parameters (to be optimized):

  • Ionization mode: Positive ESI or APCI

  • Multiple Reaction Monitoring (MRM) transitions:

    • Precursor ion (Q1): m/z 288.5 [M+H]⁺

    • Product ions (Q3): m/z 273.4 [M+H - CH₃]⁺, and other fragments identified from EI-MS data.

  • Source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity.

Sample Preparation:

  • For biological samples (e.g., serum, tissue homogenates), perform protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

  • Alternatively, use liquid-liquid extraction with a non-polar solvent like hexane.

  • Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Procedure:

  • Develop a chromatographic method to achieve good separation of this compound from other matrix components.

  • Optimize the mass spectrometer source and MRM parameters for the analyte.

  • Prepare a calibration curve using an analytical standard of this compound.

  • Inject prepared samples and standards for analysis.

  • Quantify the analyte based on the peak area of the specific MRM transition.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_quantification Quantification Synthesis Chemical Synthesis Purification Flash Chromatography Synthesis->Purification NMR ¹H NMR Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC-UV SamplePrep->HPLC LCMS LC-MS/MS SamplePrep->LCMS

Caption: Workflow for analysis of this compound.

References

Application Note: Quantification of all-trans-13,14-Dihydroretinol using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of all-trans-13,14-dihydroretinol (B17957) in biological matrices using deuterated this compound as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring involving retinoids.

Introduction

This compound is a metabolite of retinol (B82714) (Vitamin A) formed by the enzyme retinol saturase.[1][2] Retinoids play crucial roles in various physiological processes, including vision, immune function, and cell differentiation.[3] Accurate quantification of retinoid metabolites is essential for understanding their biological functions and for the development of drugs targeting retinoid signaling pathways.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and showing similar ionization efficiency, while being distinguishable by their mass-to-charge ratio (m/z).[4] This application note provides a detailed protocol for the use of deuterated this compound for the precise quantification of its unlabeled counterpart.

Experimental Protocols

Materials and Reagents
  • This compound: Analytical standard

  • Deuterated this compound (d-at-13,14-DHR): Internal Standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Human plasma (or other biological matrix)

  • Calibrated pipettes and glassware

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of d-at-13,14-DHR in methanol).

  • Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[5][6]

  • Add 1.2 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.[5][6]

  • Centrifuge at 13,000 rpm for 10 minutes.[5][6]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[5][6]

  • Reconstitute the dried extract in 200 µL of 1:3 water:methanol.[5][6]

  • Transfer the supernatant to an LC-MS vial for analysis.[5][6]

LC-MS/MS Instrumentation and Conditions
  • LC System: Thermo Scientific™ Vanquish™ HPLC system or equivalent[5]

  • Mass Spectrometer: Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer or equivalent[5]

  • Column: Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Spray Voltage: 4000 V[5]

  • Sheath Gas: 40 arbitrary units

  • Auxiliary Gas: 10 arbitrary units

  • Ion Transfer Tube Temperature: 300 °C

  • Vaporizer Temperature: 250 °C

  • Collision Gas: Argon at 1.5 mTorr

MS/MS Transitions

The following hypothetical but plausible MRM transitions can be used for quantification. The precursor ion for this compound (m/z 289.2) is based on its molecular weight of 288.5 and protonation [M+H]+. The product ions are representative fragments. The precursor for the deuterated standard assumes the addition of 4 deuterium (B1214612) atoms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound289.2135.120
289.295.125
d-at-13,14-DHR (IS)293.2139.120
293.299.125

Data Presentation

Calibration Curve

A calibration curve should be prepared in the same biological matrix as the samples.

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (R²): >0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
Low3<10<1090-110
Medium75<10<1090-110
High750<10<1090-110

Diagrams

experimental_workflow sample Plasma Sample (200 µL) add_is Add Deuterated Internal Standard sample->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt lle Liquid-Liquid Extraction (MTBE) protein_ppt->lle centrifuge Centrifugation lle->centrifuge extract Collect Organic Layer centrifuge->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for the quantification of this compound.

retinoid_pathway retinyl_esters Retinyl Esters (in tissues) retinol all-trans-Retinol retinyl_esters->retinol LPL/REH retinal all-trans-Retinal retinol->retinal ADH/RDH dihydroretinol This compound retinol->dihydroretinol RetSat retinoic_acid all-trans-Retinoic Acid retinal->retinoic_acid RALDH gene_reg Gene Regulation (RAR/RXR) retinoic_acid->gene_reg

Caption: Simplified metabolic pathway of all-trans-Retinol.

Conclusion

The described LC-MS/MS method utilizing deuterated this compound as an internal standard provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol is a valuable tool for researchers in pharmacology, toxicology, and clinical diagnostics, enabling accurate assessment of this retinoid metabolite.

References

Measuring Retinol Saturase Activity: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of Retinol (B82714) Saturase Enzymatic Activity

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to measure the activity of retinol saturase (RetSat). This enzyme catalyzes the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol (B17957).[1][2] The provided methodologies cover the preparation of the biological source of the enzyme, the enzymatic assay itself, and the analytical quantification of the reaction product.

Introduction to Retinol Saturase (RetSat)

Retinol saturase (RetSat) is an oxidoreductase that plays a role in vitamin A metabolism by catalyzing the saturation of the 13-14 double bond of all-trans-retinol to produce this compound.[1][2] This enzymatic activity is a key step in a metabolic pathway that can influence various physiological processes. Although initially characterized for its role in retinoid metabolism, emerging evidence suggests RetSat's involvement in adipocyte differentiation, hepatic lipid metabolism, and the generation of reactive oxygen species (ROS).[3][4] Given its diverse biological roles, the accurate measurement of RetSat activity is crucial for understanding its function and for the development of potential therapeutic modulators.

Principle of the Assay

The activity of Retinol Saturase is determined by incubating a source of the enzyme, such as liver microsomes or cell homogenates, with its substrate, all-trans-retinol. The reaction is terminated, and the lipids, including the substrate and the product (this compound), are extracted. The amount of product formed is then quantified using High-Performance Liquid Chromatography (HPLC). The enzymatic activity is calculated based on the quantity of this compound produced over a specific time period.

Quantitative Data Summary

While detailed kinetic parameters for Retinol Saturase (Km and Vmax) are not extensively documented in the currently available literature, the following table provides a summary of key quantitative aspects of the assay. Researchers are encouraged to determine these kinetic parameters empirically for their specific experimental system.

ParameterValueNotes
Substrateall-trans-Retinol
ProductThis compound
Substrate Concentration (for standard assay)40 µMThis concentration has been used in published cell homogenate assays.[1]
Cofactor Concentration (NADH or NADPH)0.4 mMAdded to regenerate the redox state of the reaction.[1]
Incubation Temperature37°C
Incubation Time1 hourShould be optimized to ensure initial velocity conditions.
Km (for all-trans-retinol) To be determined experimentally The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
Vmax To be determined experimentally The maximum rate of the reaction when the enzyme is saturated with the substrate.

Experimental Protocols

Safety Precaution: All procedures involving retinoids should be performed under dim red light to prevent photodegradation.

Protocol 1: Preparation of Liver Microsomes

Liver microsomes are a rich source of Retinol Saturase. This protocol describes their isolation from fresh liver tissue.

Materials:

  • Fresh liver tissue (e.g., from mouse or rat)

  • Homogenization Buffer: 15 mM Tris-HCl (pH 8.0), 0.32 M sucrose, 10 mM dithiothreitol

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Excise the liver and immediately place it in ice-cold homogenization buffer.

  • Mince the tissue and homogenize it in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the microsomal preparation using the Bradford assay.

  • Aliquots of the microsomal suspension can be snap-frozen in liquid nitrogen and stored at -80°C for future use.

Protocol 2: Retinol Saturase Activity Assay

This protocol details the enzymatic reaction for measuring RetSat activity.

Materials:

  • Microsomal preparation (from Protocol 1) or cell homogenate

  • Assay Buffer: 15 mM Tris-HCl (pH 8.0), 0.32 M sucrose, 10 mM dithiothreitol[1]

  • all-trans-retinol stock solution (e.g., 4 mM in N,N-dimethylformamide)

  • NADH or NADPH stock solution (e.g., 40 mM)

  • ATP stock solution (e.g., 100 mM)

  • Negative control: A portion of the enzyme source boiled for 10 minutes at 95°C.[1]

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following components on ice:

    • Microsomal protein (e.g., 50-100 µg) or cell homogenate

    • Assay Buffer to a final volume of 195 µL

    • 1 mM ATP (final concentration)

    • 0.4 mM NADH or NADPH (final concentration)[1]

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of 4 mM all-trans-retinol stock solution to achieve a final concentration of 40 µM.[1]

  • Incubate the reaction at 37°C for 1 hour in the dark with gentle shaking.[1]

  • Set up a parallel reaction with the boiled enzyme as a negative control.

  • Terminate the reaction by adding 2 volumes of ice-cold methanol.

Protocol 3: Retinoid Extraction and Quantification by HPLC

This protocol describes the extraction of retinoids from the reaction mixture and their subsequent analysis.

Materials:

  • Hexane (B92381)

  • Butylated hydroxytoluene (BHT)

  • HPLC system with a UV detector

  • Normal-phase HPLC column (e.g., silica (B1680970) column)

  • Mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane)

  • all-trans-retinol and this compound standards

Procedure:

  • Following reaction termination with methanol, add 4 volumes of hexane containing BHT (to prevent oxidation).

  • Vortex vigorously for 2 minutes to extract the retinoids into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new tube.

  • Repeat the extraction of the aqueous phase with another 4 volumes of hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried retinoid extract in a small, known volume of mobile phase (e.g., 100 µL).

  • Inject an aliquot (e.g., 20-50 µL) onto the HPLC system.

  • Separate the retinoids using a normal-phase column with a mobile phase gradient (e.g., 0.5% to 5% ethyl acetate in hexane).

  • Monitor the elution of all-trans-retinol and this compound by UV absorbance at their respective λmax (approximately 325 nm for retinol and 290 nm for 13,14-dihydroretinol).[1][2]

  • Quantify the amount of this compound produced by comparing its peak area to a standard curve generated with known amounts of the authentic standard.

  • Calculate the specific activity of Retinol Saturase as nmol of product formed per minute per mg of protein.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction catalyzed by Retinol Saturase and the experimental workflow for measuring its activity.

RetSat_Pathway Retinol all-trans-Retinol RetSat Retinol Saturase (RetSat) Retinol->RetSat Dihydroretinol This compound RetSat->Dihydroretinol Cofactor NADH/NADPH Cofactor->RetSat

Caption: Enzymatic conversion of all-trans-retinol by RetSat.

RetSat_Workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Tissue Liver Tissue / Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomes / Homogenate Centrifugation->Microsomes Reaction_Setup Reaction Setup (Buffer, Cofactors) Microsomes->Reaction_Setup Add_Substrate Add all-trans-Retinol Reaction_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Termination Terminate Reaction Incubation->Termination Extraction Lipid Extraction Termination->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for Retinol Saturase activity assay.

References

Troubleshooting & Optimization

stability of all-trans-13,14-Dihydroretinol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting for experiments involving all-trans-13,14-Dihydroretinol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -80°C.[1] Under these conditions, it is reported to be stable for at least two years.[1] Alternatively, storage at temperatures below -15°C is also suggested. The compound is typically shipped on dry ice to maintain its integrity.[1]

Q2: How should I handle this compound in the laboratory to minimize degradation?

Due to the sensitivity of retinoids to environmental factors, all procedures involving this compound should be performed under dim red light to prevent photodegradation.[2] It is also highly sensitive to air, and exposure should be minimized. It is advisable to work under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

Q3: What solvents are suitable for dissolving this compound?

This compound is supplied by some manufacturers as a solution in ethyl acetate (B1210297) (5 mg/ml).[1] It is also reported to be slightly soluble in chloroform (B151607) and methanol (B129727).[1] For other retinoids, such as all-trans-retinoic acid, organic solvents are used for stock solutions to ensure maximum long-term stability, as they are practically insoluble in aqueous solutions and degrade rapidly.[3] When preparing solutions, it is recommended to use fresh, peroxide-free solvents.

Q4: Is there any information on the stability of this compound in different solvents at room temperature?

Currently, there is a lack of specific quantitative data in the public domain detailing the stability of this compound in various solvents at room temperature. However, based on the behavior of the parent compound, all-trans-retinol, significant degradation can be expected. For instance, all-trans-retinol in methanol with the antioxidant BHT can still show up to 6% degradation when stored at room temperature.[4] It is strongly recommended to prepare solutions fresh and keep them cold during analysis.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or poor analytical results (e.g., lower than expected concentration). Degradation of the compound due to improper handling or storage.- Always handle the compound under dim red light.[2]- Prepare solutions fresh for each experiment.- Store stock solutions at -80°C under an inert atmosphere.[1][3]- Use high-purity, peroxide-free solvents.
Appearance of unexpected peaks in chromatography. Isomerization or degradation of this compound.- Exposure to light can cause isomerization.[2] Ensure all steps are carried out in low-light conditions.- Thermal stress can lead to degradation. Avoid high temperatures during sample preparation.- Check for potential contaminants in solvents or reagents.
Difficulty in dissolving the compound. Low solubility in the chosen solvent.- Refer to solubility information; it is slightly soluble in chloroform and methanol.[1]- Consider using ethyl acetate, in which it is known to be soluble.[1]- Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.

Data and Protocols

Stability and Storage Summary
ParameterRecommendation / DataSource(s)
Long-term Storage Temperature -80°C or ≤ -15°C[1]
Stated Long-term Stability ≥ 2 years at -80°C[1]
Shipping Condition Dry Ice[1]
Solubility - 5 mg/ml in ethyl acetate- Slightly soluble in chloroform- Slightly soluble in methanol[1]
Light Sensitivity High; handle under dim red light[2]
Air Sensitivity High
Experimental Protocol: General Handling and Preparation of Solutions
  • Environment: All manipulations should be conducted in a laboratory with minimal light, preferably under red light conditions to prevent photo-isomerization and degradation.[2]

  • Inert Atmosphere: If possible, handle the solid compound and its solutions under an inert gas like argon or nitrogen to minimize oxidation.

  • Solvent Preparation: Use HPLC-grade or equivalent high-purity solvents. Ensure that ethers are peroxide-free.

  • Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of the solid compound rapidly.

    • Dissolve in the appropriate solvent (e.g., ethyl acetate) to the desired concentration.

    • If necessary, use a vortex mixer or sonicator briefly to aid dissolution, avoiding excessive heating.

  • Storage of Solutions: For short-term storage, keep solutions on ice and protected from light. For longer-term storage, aliquot into amber vials, purge with inert gas, and store at -80°C.[3] It is highly recommended to prepare fresh solutions for optimal results.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While specific methods for this compound are not detailed in the search results, a general approach based on the analysis of other retinoids can be adapted.

  • Column: A C18 reversed-phase column is commonly used for retinoid separation.[5][6]

  • Mobile Phase: An isocratic or gradient system with a mixture of an organic solvent (e.g., methanol, acetonitrile) and a buffered aqueous solution is typical. For example, a mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used for other retinoids.[6]

  • Detection: UV detection is suitable. The maximum absorbance for this compound is at 290 nm.[2]

  • Sample Preparation: Samples containing this compound should be extracted using a suitable organic solvent. All extraction steps must be performed under dim red light.[2]

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Storage at -80°C equilibration Equilibrate to RT storage->equilibration Minimize light exposure weighing Weighing (Inert Atm.) equilibration->weighing dissolving Dissolve in Solvent weighing->dissolving Use peroxide-free solvent experiment Experimental Use dissolving->experiment sample_prep Sample Preparation experiment->sample_prep hplc HPLC Analysis (290 nm) sample_prep->hplc Protect from light Degradation_Pathway Potential Degradation Pathways for this compound main_compound This compound isomer cis-Isomers main_compound->isomer Light (UV) oxidized Oxidized Products (e.g., Epoxides, Aldehydes) main_compound->oxidized Oxygen / Heat

References

proper storage conditions for all-trans-13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of all-trans-13,14-Dihydroretinol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -80°C.[1] Some suppliers also recommend storage at -20°C.[2] The compound is known to be stable for at least two years when stored at -80°C.[1]

Q2: My experimental results are inconsistent. Could the compound have degraded?

A2: Degradation is a possibility, as retinoids, in general, are sensitive to several environmental factors.[3][4] To minimize degradation, strictly adhere to the following precautions:

  • Light: this compound is light-sensitive. All manipulations should be carried out under dim red light.[5]

  • Temperature: Avoid repeated freeze-thaw cycles. Aliquot the solution upon first use to store in smaller, single-use vials.[6]

  • Atmosphere: The compound is sensitive to oxidation.[3][4] Store under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Acids: Avoid contact with acidic conditions, which can cause degradation.[3][4]

Q3: How can I check the purity and integrity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity and isomeric integrity of retinoids. You can compare your sample's chromatogram and UV absorbance spectrum to a known standard. For this compound, the maximum absorbance (λmax) is at 290 nm.[5] Isomerization due to light exposure can be detected by changes in the HPLC profile.[5]

Q4: In what solvents is this compound soluble?

A4: this compound is often supplied as a solution in ethyl acetate (B1210297) (e.g., 5 mg/ml).[1] It is also slightly soluble in chloroform (B151607) and methanol.[1] For experimental use, it's crucial to use anhydrous solvents, as the compound can be sensitive to water.[3]

Q5: What are the primary metabolic pathways involving this compound?

A5: this compound is a metabolite of all-trans-retinol (Vitamin A). It is formed by the action of the enzyme retinol (B82714) saturase (RetSat), which saturates the 13-14 double bond of all-trans-retinol.[7][8] It can then be further metabolized through oxidation to all-trans-13,14-dihydroretinal and subsequently to all-trans-13,14-dihydroretinoic acid.[9] This acid form is capable of activating the retinoic acid receptor (RAR).[9]

Data Presentation

Table 1: Storage and Stability of this compound

ParameterRecommended ConditionNotes
Storage Temperature -80°C (long-term)[1] or -20°C[2]Avoids degradation and maintains stability.
Shipping Dry ice[1]Ensures the compound remains frozen during transit.
Stability ≥ 2 years at -80°C[1]When stored properly, the compound is stable for an extended period.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against oxidation.[3][4]
Light Conditions Protect from light; handle under dim red light.[5]Prevents photo-isomerization and degradation.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₂O[1]
Formula Weight 288.5 g/mol [1]
Purity (Typical) ≥95%[1]
Formulation (Typical) A 5 mg/ml solution in ethyl acetate[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
UV Absorbance (λmax) 290 nm[5]

Experimental Protocols

Protocol 1: General Handling and Aliquoting

  • Upon receiving the vial, immediately store it at -80°C.

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Work under dim red light in a chemical fume hood, preferably under an inert atmosphere.

  • Using a gas-tight syringe, carefully aliquot the solution into smaller, single-use amber glass vials.

  • Flush the headspace of each aliquot with an inert gas (e.g., argon) before sealing tightly.

  • Label each aliquot clearly and return to -80°C storage.

Protocol 2: HPLC Analysis of Purity and Isomerization

This protocol provides a general guideline. Specific parameters may need to be optimized for your system.

  • Standard Preparation: Prepare a known concentration of a certified this compound standard in an appropriate solvent (e.g., hexane (B92381) or ethanol).

  • Sample Preparation: Dilute a small amount of your experimental sample in the same solvent as the standard.

  • HPLC System:

    • Column: Normal phase HPLC column.

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier (e.g., ethyl acetate or isopropanol). The exact ratio may require optimization.

    • Detector: UV detector set to 290 nm.[5]

  • Injection and Analysis:

    • Inject the standard to determine its retention time and peak shape.

    • Inject the experimental sample.

    • Compare the retention time and the UV spectrum of the major peak in your sample to that of the standard. The presence of multiple peaks may indicate isomerization or degradation.[5]

Visualizations

experimental_workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_analysis Analysis storage Store at -80°C aliquot Aliquot under Dim Red Light storage->aliquot dissolve Dissolve in Anhydrous Solvent aliquot->dissolve exp_setup Set up Experiment (e.g., Cell Culture) dissolve->exp_setup treatment Treat with Compound exp_setup->treatment incubation Incubate treatment->incubation extraction Extract Metabolites incubation->extraction hplc HPLC Analysis (Purity/Metabolism) extraction->hplc data_analysis Data Interpretation hplc->data_analysis signaling_pathway cluster_pathway Metabolic & Signaling Pathway retinol all-trans-Retinol (Vitamin A) dhr This compound retinol->dhr RetSat Enzyme dhral all-trans-13,14-Dihydroretinal dhr->dhral ADH/SCAD dhra all-trans-13,14-Dihydroretinoic Acid dhral->dhra RALDH rar Retinoic Acid Receptor (RAR) dhra->rar Activation gene Gene Transcription rar->gene

References

preventing degradation of all-trans-13,14-Dihydroretinol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of all-trans-13,14-Dihydroretinol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a metabolite of all-trans-retinol (Vitamin A)[1]. Like other retinoids, it is a sensitive molecule susceptible to degradation from various environmental factors, which can impact experimental results and their reproducibility. Key factors that can cause degradation include exposure to light, oxygen, heat, and certain chemical conditions such as strong acids[2][3].

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for retinoids like this compound are isomerization and oxidation.

  • Isomerization: The all-trans configuration of the polyene chain can be converted to various cis-isomers upon exposure to light and heat. Light exposure has been shown to induce isomerization of this compound[4][5].

  • Oxidation: The conjugated double bond system and the alcohol functional group are susceptible to oxidation in the presence of oxygen. This can lead to the formation of aldehydes, carboxylic acids, and other oxidation products[6].

Q3: How should I handle and store my stock of this compound?

To ensure the long-term stability of your this compound, follow these storage and handling guidelines:

ConditionRecommendationRationale
Temperature Store solid compound at -80°C[7].Low temperatures minimize thermal degradation and isomerization.
Light Protect from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct all experimental manipulations under dim red or yellow light[4].Prevents photo-isomerization and photodegradation.
Atmosphere Store under an inert gas atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Solvent Prepare stock solutions in deoxygenated solvents. Anhydrous ethanol (B145695) or ethyl acetate (B1210297) are common choices. A 5 mg/ml solution in ethyl acetate is commercially available[7].Oxygen in solvents can lead to oxidation.
Freeze-Thaw Cycles Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles[8].Minimizes degradation that can occur during temperature fluctuations.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potency of this compound in cell culture experiments.

  • Possible Cause: Degradation of the compound in the cell culture medium. Retinoids are known to be unstable in aqueous environments, especially in serum-free media[9][10].

  • Solution:

    • Use Serum or Albumin: If your experimental design allows, supplement the culture medium with fetal bovine serum (FBS) or bovine serum albumin (BSA). Serum proteins can bind to and stabilize retinoids[9]. Adding 6 mg/ml BSA has been shown to stabilize retinoids in serum-free media[9].

    • Freshly Prepare Media: Prepare media containing this compound immediately before use. Do not store supplemented media for extended periods[10].

    • Use Antioxidants: Consider the addition of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the culture medium, if compatible with your cell type and experimental goals[11].

    • Control Light Exposure: Incubate cell cultures in the dark and perform all manipulations under subdued lighting.

Problem 2: Appearance of unexpected peaks during HPLC analysis.

  • Possible Cause: Isomerization or degradation of this compound during sample preparation or analysis.

  • Solution:

    • Protect from Light: Prepare samples under dim red or yellow light. Use amber HPLC vials or cover the autosampler to shield from ambient light[12].

    • Control Temperature: Keep samples on ice or in a cooled autosampler (~4°C) during the analysis queue[12].

    • Use Antioxidants: Add an antioxidant such as BHT to the extraction solvent and mobile phase to prevent oxidation[3].

    • Deoxygenate Solvents: Use HPLC-grade solvents that have been sparged with an inert gas (e.g., helium or nitrogen) to remove dissolved oxygen.

    • Optimize pH: Ensure the pH of your mobile phase is not strongly acidic, as this can promote degradation of retinoids[3].

Problem 3: Low recovery of this compound after extraction from biological samples.

  • Possible Cause: Degradation of the compound during the extraction process.

  • Solution:

    • Work Quickly and on Ice: Perform all extraction steps as quickly as possible and keep the samples on ice to minimize thermal degradation[12].

    • Use Antioxidants: Incorporate antioxidants into the homogenization and extraction buffers.

    • Protect from Light: Conduct the entire extraction procedure under dim red or yellow light.

    • Immediate Analysis: Analyze the extracted samples by HPLC as soon as possible. If immediate analysis is not possible, store the extracts at -80°C under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous, deoxygenated ethanol or ethyl acetate

    • Butylated hydroxytoluene (BHT)

    • Amber glass vial with a Teflon-lined cap

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Perform all steps under dim red or yellow light.

    • Weigh the desired amount of this compound in the amber vial.

    • Prepare the solvent by adding BHT to a final concentration of 0.1% (w/v) and bubbling with inert gas for 15-20 minutes to deoxygenate.

    • Add the deoxygenated solvent to the vial to achieve the desired concentration.

    • Gently vortex to dissolve the compound completely.

    • Purge the headspace of the vial with inert gas before tightly sealing the cap.

    • Store the stock solution at -80°C.

Protocol 2: Stabilizing this compound in Cell Culture Medium

  • Materials:

    • Prepared stock solution of this compound

    • Cell culture medium (serum-free or serum-containing)

    • Bovine Serum Albumin (BSA), if using serum-free medium

  • Procedure:

    • Perform all manipulations in a sterile cell culture hood under subdued lighting.

    • Warm the cell culture medium to 37°C.

    • If using serum-free medium, dissolve BSA to a final concentration of 6 mg/mL.

    • Thaw the aliquot of the this compound stock solution.

    • Spike the pre-warmed medium with the stock solution to the desired final concentration. Ensure the final concentration of the solvent (e.g., ethanol or DMSO) is non-toxic to the cells (typically <0.1%).

    • Gently mix the medium and use it immediately for your experiment.

    • Incubate the cells in a light-protected incubator.

Visualizations

degradation_pathway This compound This compound Cis-isomers Cis-isomers This compound->Cis-isomers Light, Heat Oxidation_Products Oxidation Products (e.g., Aldehydes, Carboxylic Acids) This compound->Oxidation_Products Oxygen, Light, Heat

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (Inert gas, Antioxidant, -80°C) Media Prepare Working Solution (Fresh, Serum/BSA) Stock->Media Incubate Incubate Cells (Darkness) Media->Incubate Extract Extract Compound (On ice, Antioxidant) Incubate->Extract HPLC HPLC Analysis (Cooled autosampler, Amber vials) Extract->HPLC

Caption: Recommended workflow to minimize degradation during experiments.

References

Technical Support Center: Quantification of all-trans-13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of all-trans-13,14-Dihydroretinol (B17957). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a metabolite of all-trans-retinol (Vitamin A).[1] Its quantification is crucial for understanding the broader pathways of retinoid metabolism and action in various physiological and pathological processes. The enzyme all-trans-retinol 13,14-reductase, also known as retinol (B82714) saturase (RetSat), catalyzes the conversion of all-trans-retinol to this compound.[1]

Q2: What are the main challenges in quantifying this compound?

A2: The primary challenges include:

  • Low Endogenous Concentrations: Like many retinoids, this compound is present in biological tissues at very low concentrations, requiring highly sensitive analytical methods.[2]

  • Chemical Instability: Retinoids, in general, are susceptible to degradation by light, heat, and oxidation.[3] Therefore, samples must be handled under specific conditions to prevent analytical inaccuracies.

  • Matrix Effects: Biological samples contain a complex mixture of lipids, proteins, and other molecules that can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement.

  • Isomer Separation: Distinguishing this compound from other structurally similar retinoid isomers is critical for accurate quantification and biological interpretation.

Q3: What analytical techniques are most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.

  • HPLC-UV: This method is suitable for quantification, with a UV absorbance maximum for this compound at approximately 290 nm.[4]

  • LC-MS/MS: This technique offers higher sensitivity and specificity, which is particularly important for detecting low endogenous levels in complex biological matrices. The mass-to-charge ratio (m/z) for the protonated molecule is 288.[4]

Q4: How should I store my samples and the analytical standard?

A4: Samples and the this compound standard should be stored at -80°C in the dark to ensure long-term stability. A commercially available standard is reported to be stable for at least two years under these conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For basic analytes interacting with residual silanols on C18 columns, consider using a polar-embedded column or adding a competing base to the mobile phase. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and properly seated.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if necessary.
Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

CauseSolution
Analyte Degradation Protect samples from light and heat at all stages of preparation and analysis. Work under yellow or red light. Prepare fresh standards regularly.
Ion Suppression (Matrix Effect) Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components. Modify chromatographic conditions to separate the analyte from co-eluting matrix components. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
Suboptimal MS Parameters Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific m/z transition of this compound (m/z 288 -> fragment ions).
Incorrect UV Wavelength Ensure the UV detector is set to the absorbance maximum of this compound, which is approximately 290 nm.[4]
Issue 3: High Background Noise

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Use high-purity HPLC or LC-MS grade solvents and additives. Filter all mobile phases before use.
Leaking Pump Seals Inspect and replace pump seals if necessary.
Contaminated LC-MS System Flush the entire system with a series of appropriate solvents to remove contaminants.

Experimental Protocols

Representative Protocol for Quantification of this compound in Mouse Liver by LC-MS/MS

This protocol is an adapted method based on established procedures for other retinoids and should be optimized for your specific instrumentation and experimental conditions.

1. Sample Preparation (to be performed under red or yellow light)

  • Accurately weigh approximately 50-100 mg of frozen mouse liver tissue.

  • Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • To 200 µL of the homogenate, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding 600 µL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction by adding 1 mL of hexane (B92381). Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction on the aqueous layer and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of A, ramp to a high percentage of B to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Quantifier: m/z 288 -> [a characteristic fragment ion]

    • Qualifier: m/z 288 -> [another characteristic fragment ion]

    • Internal Standard: [appropriate m/z transitions]

3. Quantification

  • Construct a calibration curve using a series of known concentrations of this compound standard, prepared in a blank matrix to account for matrix effects.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, endogenous levels of this compound in various mouse tissues, based on qualitative reports of its presence.[4][5] Actual concentrations will vary depending on factors such as diet, age, and health status of the animal.

TissueHypothetical Concentration Range (pmol/g tissue)
Liver5 - 20
Kidney2 - 10
Intestine1 - 8
Adipose Tissue0.5 - 5
Brain< 1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Under Red/Yellow Light) cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing tissue Tissue Homogenization is_add Internal Standard Addition tissue->is_add ppt Protein Precipitation is_add->ppt lle Liquid-Liquid Extraction ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms UHPLC-MS/MS System recon->lcms data_acq Data Acquisition (MRM) lcms->data_acq integ Peak Integration data_acq->integ calib Calibration Curve integ->calib quant Quantification calib->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor Chromatographic Result peak_shape Issue with Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No ps_cause1 Check for Column Overload peak_shape->ps_cause1 Yes noise High Background Noise? sensitivity->noise No s_cause1 Verify Sample Stability sensitivity->s_cause1 Yes n_cause1 Check Mobile Phase Purity noise->n_cause1 Yes ps_cause2 Inspect for Extra-column Volume ps_cause1->ps_cause2 ps_cause3 Evaluate Column Health ps_cause2->ps_cause3 s_cause2 Investigate Matrix Effects s_cause1->s_cause2 s_cause3 Optimize MS/MS Parameters s_cause2->s_cause3 n_cause2 Inspect System for Leaks n_cause1->n_cause2 n_cause3 Clean LC-MS System n_cause2->n_cause3

References

Technical Support Center: Optimizing HPLC Separation of all-trans-13,14-Dihydroretinol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of all-trans-13,14-Dihydroretinol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the HPLC analysis of this compound and its isomers.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues you may encounter during the HPLC separation of this compound and its isomers.

Question: Why am I seeing poor resolution between the this compound peak and other isomers?

Answer: Poor resolution is a frequent challenge when separating structurally similar isomers.[1] Several factors in your HPLC method could be contributing to this issue. Here are some troubleshooting steps:

  • Mobile Phase Composition:

    • For Reversed-Phase HPLC (RP-HPLC): Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This increases retention times and can enhance the separation between closely eluting peaks. Make small, incremental changes (e.g., 2-5%) to observe the effect.[1]

    • For Normal-Phase HPLC (NP-HPLC): Adjust the polarity of your mobile phase. For separating retinoid isomers, a mobile phase consisting of a non-polar solvent like n-hexane with a small amount of a polar modifier like 2-propanol or 1-octanol (B28484) is often used.[2][3] Fine-tuning the percentage of the polar modifier can significantly impact selectivity.

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the resolution of complex isomer mixtures.[1]

  • Column Chemistry: The choice of stationary phase is critical.

    • For RP-HPLC, a standard C18 column is a good starting point.[4] However, if resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[1]

    • For NP-HPLC, a silica (B1680970) or an amino-propylsilyl column is commonly used.[2][5]

  • Temperature: Lowering the column temperature can sometimes increase resolution, though it may also increase backpressure. A typical starting point is 30-40°C.[1]

Question: My peaks are broad and/or show significant tailing. What can I do to improve the peak shape?

Answer: Poor peak shape can be caused by a variety of factors related to both the mobile phase and the column.[1]

  • Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is crucial. Although 13,14-Dihydroretinol is not strongly ionizable, acidic modifiers like formic acid or acetic acid (typically 0.1% v/v) are often added to the mobile phase in RP-HPLC to improve peak shape and reproducibility for retinoids in general.[1]

  • High-Purity Solvents: Ensure you are using HPLC-grade solvents, as impurities can interfere with the separation and lead to peak distortion.[1]

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent may help.[6] If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Minimize the length of tubing between the injector, column, and detector to reduce extra-column band broadening.

Question: I'm observing inconsistent retention times in my HPLC runs. What is the likely cause?

Answer: Fluctuating retention times can compromise the reliability of your results. The following are common causes and their solutions:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient or after changing the mobile phase composition. It may take 10-20 column volumes to achieve stable equilibration.[7]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degassing the mobile phase is also important to prevent bubble formation, which can affect pump performance.[8]

  • Pump Issues: Leaks in the pump or check valve problems can lead to an inconsistent flow rate and, consequently, variable retention times.[6]

  • Temperature Fluctuations: Ensure the column is in a temperature-controlled compartment to maintain a stable operating temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to start with for separating this compound from its isomers?

A1: The choice between normal-phase and reversed-phase HPLC depends on the specific isomers you are trying to separate and the complexity of your sample matrix.

  • Normal-Phase (NP-HPLC) on a silica-based column is often preferred for separating geometric isomers of retinoids due to its high selectivity for these types of compounds.[2][9]

  • Reversed-Phase (RP-HPLC) using a C18 column is also widely used and can be effective, particularly for separating retinoids with different polarities.[4] It is generally more robust and reproducible than NP-HPLC.

Q2: How should I prepare my samples to protect the retinoids from degradation?

A2: Retinoids are sensitive to light, heat, and oxygen. All sample preparation steps should be performed under yellow or red light to prevent photoisomerization and degradation.[9] Samples should be kept on ice and extracted promptly. If immediate extraction is not possible, tissues should be flash-frozen in liquid nitrogen and stored at -80°C.[9]

Q3: What detection wavelength should I use for this compound?

A3: The maximum UV absorbance for this compound is at 290 nm.[10] Therefore, a UV detector set to 290 nm is recommended for monitoring its elution.

Q4: Should I use an isocratic or a gradient elution method?

A4: For separating a complex mixture of isomers, a gradient elution is generally preferred.[1] A gradient allows for the separation of compounds with a wide range of polarities in a reasonable timeframe. An isocratic elution may be sufficient for simpler mixtures where the isomers have significantly different retention times.[2][4]

Quantitative Data

The following tables summarize typical HPLC conditions used for the separation of retinoids, which can be adapted for this compound and its isomers.

Table 1: Normal-Phase HPLC Conditions for Retinoid Isomer Separation

ParameterValueReference
Column Zorbax SIL (4.6 x 250 mm, 5 µm)[9]
Mobile Phase 0.4% 2-propanol in hexane[9]
Flow Rate 2 mL/min[9]
Detection UV at 325 nm (for retinol (B82714) isomers)[9]
Retention Times 13-cis-Retinol: 20.9 min, 9-cis-Retinol: 27.0 min, all-trans-Retinol: 28.9 min[9]

Table 2: Reversed-Phase HPLC Conditions for Retinoid Separation

ParameterValueReference
Column Beckman Ultrasphere C18 (4.6 x 250 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Methanol:Methylene (B1212753) Chloride (70:15:15)[4]
Flow Rate 1.5 mL/min[4]
Detection UV at 325 nm[4]
Notes This is an isocratic method.[4]

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Separation of Retinol Isomers

This protocol is adapted from a method used for the separation of various retinol isomers and can be a starting point for optimizing the separation of this compound isomers.[9]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Zorbax SIL (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase of 0.4% 2-propanol in n-hexane. Filter and degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 2 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Injection Volume: Inject 20 µL of the sample.

  • Detection: Monitor the eluent at 290 nm for this compound.

  • Data Analysis: Identify and quantify peaks based on retention times and comparison with authentic standards.

Protocol 2: Reversed-Phase HPLC for General Retinoid Separation

This protocol provides a general reversed-phase method that can be adapted for the analysis of this compound.[4]

  • HPLC System: An HPLC system with a pump, autosampler, column compartment, and UV detector.

  • Column: Beckman Ultrasphere C18 (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase of acetonitrile, methanol, and methylene chloride in a 70:15:15 ratio. Filter and degas the mobile phase.

  • Flow Rate: Set the flow rate to 1.5 mL/min.

  • Column Temperature: Maintain a stable column temperature, for example, 35°C.

  • Injection Volume: Inject 20 µL of the sample.

  • Detection: Set the UV detector to 290 nm.

  • Data Analysis: Analyze the chromatogram to determine the retention times and peak areas of the compounds of interest.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Solvent Extraction (under red light) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation HPLC Column (e.g., C18 or Silica) Injection->Separation Detection UV Detection (at 290 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: General experimental workflow for HPLC analysis of retinoids.

Troubleshooting_Workflow Start Problem Identified (e.g., Poor Resolution) CheckMobilePhase Check Mobile Phase (Composition, pH, Freshness) Start->CheckMobilePhase CheckColumn Check Column (Equilibration, Contamination) CheckMobilePhase->CheckColumn If no improvement Resolved Problem Resolved CheckMobilePhase->Resolved Issue Fixed CheckSystem Check HPLC System (Leaks, Flow Rate, Temperature) CheckColumn->CheckSystem If no improvement CheckColumn->Resolved Issue Fixed OptimizeMethod Optimize Method (Gradient, Column Type, Temperature) CheckSystem->OptimizeMethod If no improvement CheckSystem->Resolved Issue Fixed OptimizeMethod->Resolved Issue Fixed

Caption: Logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Analysis of all-trans-13,14-Dihydroretinol in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with all-trans-13,14-Dihydroretinol (B17957) (DRL). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and quantification of DRL from tissue samples, helping you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DRL) and why is it important?

A1: this compound is a metabolite of Vitamin A (all-trans-retinol).[1] It is formed through the saturation of the 13-14 double bond of all-trans-retinol by the enzyme retinol (B82714) saturase (RetSat).[2][3] This enzyme is expressed in various tissues, with the highest levels typically found in the liver, kidney, and intestine.[2][3] DRL can be further metabolized to all-trans-13,14-dihydroretinoic acid, which may have its own biological activities.[4] Understanding the levels of DRL in different tissues is crucial for research into vitamin A metabolism, cellular differentiation, and potential therapeutic applications.

Q2: What are the main challenges in quantifying DRL from tissue samples?

A2: The primary challenges in quantifying DRL from tissues include:

  • Low Endogenous Levels: DRL is often present in low concentrations, requiring sensitive analytical methods.

  • Chemical Instability: Like other retinoids, DRL is susceptible to degradation by light, heat, and oxidation.[5] Proper handling and storage are critical to prevent sample loss.[5]

  • Complex Tissue Matrix: Tissues are complex matrices containing lipids, proteins, and other substances that can interfere with extraction and analysis.

  • Co-extraction of Similar Compounds: Other retinoids with similar chemical properties may be co-extracted, necessitating a highly specific analytical method like High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Q3: Should I use a saponification step in my extraction protocol?

A3: The decision to use saponification depends on the tissue type and the specific goals of your experiment.

  • Pros of Saponification: Saponification, the hydrolysis of fats with an alkali, can be effective for breaking down lipid-rich tissues, thereby improving the release of retinoids. Optimized conditions, such as heating at 80°C for 43 minutes for whole fish, have been shown to effectively liberate retinol from the matrix.

  • Cons of Saponification: Saponification can also lead to the degradation of retinoids if not carefully controlled.[6] High temperatures and harsh alkaline conditions can destroy the target analyte. For some tissues, non-saponification methods using enzymes like collagenase and protease to facilitate homogenization may offer better recovery.[6]

Recommendation: For fatty tissues like the liver, a carefully optimized saponification step may be beneficial. However, it is crucial to validate the method to ensure minimal degradation of DRL. For less fatty tissues or when in doubt, a non-saponification approach is a safer starting point.

Q4: How can I prevent the degradation of DRL during sample processing?

A4: To minimize DRL degradation, adhere to the following precautions:

  • Work Under Dim Light: Retinoids are light-sensitive.[5] Perform all sample preparation steps under yellow or red light, or in amber-colored labware.

  • Maintain Low Temperatures: Keep samples on ice throughout the homogenization and extraction process.[7] Store tissue samples at -80°C for long-term stability.[5]

  • Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidative degradation.[8]

  • Avoid Strong Acids: Retinoids are unstable in acidic conditions.

  • Process Samples Quickly: Minimize the time between tissue collection and extraction to reduce the chances of enzymatic degradation. Do not store tissue homogenates.[9]

Troubleshooting Guide: Low DRL Recovery

Low recovery of DRL is a common issue. The following table outlines potential causes and suggested solutions, categorized by the stage of the experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low DRL Signal in HPLC Degradation during storage or processing. - Ensure all steps are performed under dim light and at low temperatures.[5][7] - Add an antioxidant like BHT to all solvents.[8] - Process samples immediately after thawing.
Incomplete tissue homogenization. - Optimize homogenization time and technique (e.g., bead beating vs. rotor-stator). - For fibrous tissues, consider enzymatic digestion with collagenase/protease.[6]
Inefficient solvent extraction. - Ensure the correct solvent polarity for DRL. A common choice is a two-phase extraction with methanol (B129727) and a non-polar solvent like hexane (B92381). - Perform multiple extraction steps (e.g., 3x) and pool the organic layers.
Loss during solvent evaporation. - Use a gentle stream of nitrogen for evaporation at a low temperature. - Avoid complete dryness, as this can make the analyte difficult to redissolve.
Poor recovery from Solid-Phase Extraction (SPE). - Ensure the SPE cartridge is properly conditioned and equilibrated. - Optimize the wash and elution solvents. The wash solvent should be strong enough to remove interferences but not elute DRL. The elution solvent should be strong enough to fully recover DRL.
Peak Tailing in HPLC Secondary interactions with the column. - Use a mobile phase with a lower pH to reduce silanol (B1196071) interactions. - Consider a column specifically designed to minimize secondary interactions.
Column contamination. - Flush the column with a strong solvent. - Use a guard column to protect the analytical column.
Ghost Peaks in HPLC Contamination in the injector or column. - Flush the injector and column between analyses.[10] - Ensure high-purity solvents are used for the mobile phase.[10]
Late eluting compounds from a previous run. - Incorporate a wash step at the end of your gradient program to elute strongly retained compounds.

Experimental Protocols

Below are detailed methodologies for key experiments. These should be optimized for your specific laboratory conditions and tissue types.

Protocol 1: Extraction of this compound from Liver Tissue (Non-Saponification)

This protocol is adapted from general retinoid extraction procedures and is a good starting point for optimizing DRL extraction from liver tissue.

Materials:

  • Frozen liver tissue

  • Phosphate-buffered saline (PBS), ice-cold

  • Ethanol (B145695) with 0.1% BHT, ice-cold

  • Hexane with 0.1% BHT, ice-cold

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen liver tissue.

    • Add 1 mL of ice-cold PBS.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation and Initial Extraction:

    • Add 2 mL of ice-cold ethanol with 0.1% BHT to the homogenate.

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ice-cold hexane with 0.1% BHT.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper hexane layer into a clean tube.

    • Repeat the hexane extraction two more times, pooling the hexane layers.

  • Washing:

    • Add 2 mL of saturated NaCl solution to the pooled hexane extract.

    • Vortex for 30 seconds and centrifuge at 1500 x g for 5 minutes at 4°C.

    • Discard the lower aqueous layer.

  • Drying and Reconstitution:

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

  • Analysis:

    • Inject an aliquot into the HPLC system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DRL Clean-up

This is a general protocol for SPE using a C18 cartridge, which is suitable for retaining non-polar compounds like DRL.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water

  • Tissue extract (reconstituted in a solvent compatible with the SPE cartridge)

  • Elution solvent (e.g., acetonitrile (B52724) or ethyl acetate)

Procedure:

  • Conditioning:

    • Pass 2-3 column volumes of methanol through the C18 cartridge.

  • Equilibration:

    • Pass 2-3 column volumes of water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the reconstituted tissue extract onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Pass 2-3 column volumes of a weak solvent mixture (e.g., water/methanol 80:20 v/v) to wash away polar impurities.

  • Elution:

    • Elute the DRL with 2-3 column volumes of a strong organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate under nitrogen and reconstitute in the HPLC mobile phase.

HPLC Parameters for DRL Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at 290 nm, the λmax for DRL.[2]

  • Injection Volume: 20 µL

Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes, as DRL-specific comparative data is limited in the literature. These tables can be used as templates for presenting your own experimental results.

Table 1: Comparison of DRL Recovery with Different Homogenization Methods

Homogenization MethodMean Recovery (%)Standard Deviation (%)
Rotor-Stator85.24.1
Bead Beater92.53.5
Enzymatic Digestion88.94.8

Table 2: Effect of Saponification on DRL Recovery from Liver Tissue

TreatmentMean Recovery (%)Standard Deviation (%)
Non-Saponification85.24.1
Saponification (60°C, 30 min)75.65.3
Optimized Saponification (80°C, 45 min)90.13.9

Visualizations

DRL Metabolic Pathway

DRL_Metabolism Retinol all-trans-Retinol DRL This compound Retinol->DRL RetSat DR_Aldehyde all-trans-13,14-Dihydroretinal DRL->DR_Aldehyde Dehydrogenases DRA all-trans-13,14-Dihydroretinoic Acid DR_Aldehyde->DRA RALDH

Caption: Metabolic conversion of all-trans-Retinol to DRL and its subsequent oxidation.

Experimental Workflow for DRL Quantification

DRL_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Extract Solvent Extraction Homogenate->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE HPLC HPLC-UV Analysis (290 nm) SPE->HPLC Data Data Quantification HPLC->Data

Caption: A typical experimental workflow for the quantification of DRL from tissue samples.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low DRL Recovery Check_Degradation Check for Degradation? (Light, Temp, Oxidation) Start->Check_Degradation Check_Extraction Check Extraction Efficiency? Check_Degradation->Check_Extraction No Sol_Degradation Implement protective measures: - Dim light - Low temperature - Antioxidants Check_Degradation->Sol_Degradation Yes Check_HPLC Check HPLC Performance? Check_Extraction->Check_HPLC No Sol_Extraction Optimize: - Homogenization - Solvents - SPE protocol Check_Extraction->Sol_Extraction Yes Sol_HPLC Troubleshoot HPLC: - Check column - Mobile phase - Detector Check_HPLC->Sol_HPLC Yes

Caption: A logical approach to troubleshooting low recovery of DRL.

References

minimizing light-induced isomerization of all-trans-13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing light-induced isomerization of all-trans-13,14-Dihydroretinol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is a light-sensitive compound. Exposure to light, particularly sunlight and UV irradiation, can induce isomerization, leading to the formation of various cis-isomers. This can impact the compound's purity, biological activity, and experimental results. All procedures involving this retinoid should be performed under dim red light to minimize degradation.

Q2: What are the primary degradation products of this compound when exposed to light?

A2: Light exposure causes the isomerization of the all-trans form to a mixture of cis-isomers. While specific quantitative data for all possible isomers of 13,14-Dihydroretinol is limited, studies on other retinoids show that photoirradiation leads to a mixture of various geometric isomers. For instance, upon exposure to sunlight for 30 minutes in an ethanol (B145695) solution, this compound generates a series of cis-isomers that can be separated and identified using normal-phase HPLC.

Q3: How should I store this compound to ensure its stability?

A3: For long-term stability (≥ 2 years), this compound should be stored at -80°C. For daily use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. All storage containers should be amber-colored or wrapped in aluminum foil to protect the compound from light.

Q4: Can I use standard laboratory lighting when working with this compound for short periods?

A4: It is strongly advised to avoid standard laboratory lighting. Retinoids are susceptible to rapid degradation even with brief exposure to light. All handling, including weighing, dissolution, and dilutions, should be conducted under dim red light. If a completely dark room is not available, work in a fume hood with the sash down and the light off, and use amber-colored labware.

Q5: Are there any solvents that can help stabilize this compound?

A5: While the primary factor for stability is the exclusion of light, the choice of solvent can have an impact. For other retinoids, degradation rates have been shown to be influenced by solvent polarity. It is recommended to use deoxygenated solvents, as dissolved oxygen can contribute to photo-oxidation. For HPLC analysis, solvents should be of high purity and filtered to prevent degradation on the column.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or non-reproducible biological assay results.
  • Possible Cause: Isomerization of the this compound stock solution due to light exposure.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze the stock solution by HPLC to check for the presence of cis-isomers. Compare the chromatogram to a freshly prepared standard.

    • Implement Strict Light Protection: Ensure all steps of the experiment, from stock solution preparation to final assay, are performed under dim red light. Use amber-colored vials and plates, or wrap them in aluminum foil.

    • Prepare Fresh Solutions: If the stock solution is compromised, discard it and prepare a fresh solution from a new aliquot stored at -80°C.

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.
  • Possible Cause 1: Light-induced isomerization during sample preparation or analysis.

  • Troubleshooting Steps:

    • Protect Samples: Prepare samples under dim red light and use amber autosampler vials. If possible, use an autosampler with a cooling function to maintain sample stability.

    • Minimize Exposure Time: Reduce the time between sample preparation and injection into the HPLC system.

  • Possible Cause 2: On-column degradation.

  • Troubleshooting Steps:

    • Check Column Condition: Ensure the column is properly equilibrated and has not been contaminated.

    • Optimize Mobile Phase: Use a well-degassed mobile phase and consider adding antioxidants like BHT to the mobile phase, if compatible with the detection method.

  • Possible Cause 3: Contamination of solvent or glassware.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use HPLC-grade solvents.

    • Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried to remove any residues that could catalyze degradation.

Data Presentation

RetinoidConditionTimeDegradation (%)Reference
Retinol 25°C (in cosmetic emulsion)6 months0 - 80%[1]
Retinol 40°C (in cosmetic emulsion)6 months40 - 100%[1]
Tretinoin (in methanol) 30W lamp (366 nm)1 hour~73%
Tretinoin (in nanoemulsion) 30W lamp (366 nm)1 hour~48%
Tretinoin (in nanosuspension) 30W lamp (366 nm)1 hour~17%

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Stock Solutions
  • Environment: Perform all operations under dim red light. Standard fluorescent lighting must be turned off.

  • Materials:

    • This compound solid

    • High-purity, deoxygenated solvent (e.g., ethanol or ethyl acetate)

    • Amber glass vials with Teflon-lined caps

    • Gas-tight syringe

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the required amount of the compound rapidly in an amber vial.

    • Add the appropriate volume of deoxygenated solvent to the vial to achieve the desired concentration.

    • Cap the vial tightly and vortex gently until the solid is completely dissolved.

    • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Wrap the vial in aluminum foil for extra protection and store at -80°C.

Protocol 2: HPLC Analysis of this compound and its Isomers

This protocol is adapted from methodologies used for retinoid isomer separation.

  • Instrumentation:

    • HPLC system with a UV detector

    • Normal-phase silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A non-polar mobile phase, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used for normal-phase separation of retinoid isomers. The exact gradient should be optimized for the specific column and isomers of interest.

  • Sample Preparation:

    • Under dim red light, dilute the stock solution of this compound to the desired concentration using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter compatible with the solvent.

    • Transfer the filtered sample to an amber HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min

    • Injection Volume: 10 - 20 µL

    • Detection Wavelength: Monitor at the λmax of this compound, which is approximately 290 nm.

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The all-trans isomer is typically the major peak with the longest retention time. Isomers formed due to light exposure will appear as additional peaks, usually eluting earlier.

Mandatory Visualization

G cluster_light Light Exposure (hν) all_trans This compound cis_isomers Mixture of cis-isomers (e.g., 9-cis, 13-cis, etc.) all_trans->cis_isomers Isomerization

Caption: Light-induced isomerization of this compound.

G start Start storage Retrieve from -80°C Storage (in amber vial) start->storage preparation Prepare Solutions (under dim red light) storage->preparation experiment Conduct Experiment (light-protected) preparation->experiment analysis Analyze Samples (e.g., HPLC) (in amber vials) experiment->analysis end End analysis->end

Caption: Experimental workflow for handling this compound.

G issue Inconsistent Results or Unexpected HPLC Peaks check_light Were all procedures performed under dim red light? issue->check_light check_storage Was the compound stored correctly at -80°C in the dark? check_light->check_storage Yes re-evaluate Re-evaluate handling procedures and implement strict light protection. check_light->re-evaluate No hplc_check Troubleshoot HPLC System (column, mobile phase, etc.) check_storage->hplc_check Yes new_aliquot Use a fresh aliquot for subsequent experiments. check_storage->new_aliquot No

References

Validation & Comparative

Confirming the Identity of all-trans-13,14-Dihydroretinol using MS/MS Fragmentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of retinoids and their metabolites is crucial for understanding their diverse biological roles and for the development of new therapeutics. All-trans-13,14-Dihydroretinol, a metabolite of Vitamin A (all-trans-Retinol), is formed by the saturation of the 13-14 double bond.[1] While structurally similar to its parent compound, this modification can significantly impact its biological activity. Tandem mass spectrometry (MS/MS) provides a powerful analytical tool for the unambiguous identification of such closely related compounds through the analysis of their specific fragmentation patterns.

This guide provides a comparative overview of the expected MS/MS fragmentation patterns of this compound and all-trans-Retinol, supported by established experimental protocols for their analysis.

Comparative MS/MS Fragmentation Data

The primary difference in the mass spectra of all-trans-Retinol and this compound is the 2 Dalton mass shift in the precursor ion, reflecting the saturation of one double bond in the latter.[1] The fragmentation patterns are also expected to differ due to the altered stability of the polyene chain. While detailed experimental fragmentation data for this compound is not extensively published, a predicted fragmentation pattern can be inferred based on the known fragmentation of all-trans-Retinol and other similar retinoids.

Positive ion electrospray ionization (ESI) is generally preferred for the analysis of these retinoids due to higher sensitivity compared to the negative ion mode.[2] A common feature in the MS/MS of retinols is the facile loss of a water molecule from the protonated precursor ion.

CompoundPrecursor Ion (m/z) [M+H]⁺Major Fragment Ions (m/z)Predicted Fragmentation Pathway
all-trans-Retinol 287.2269.2, further fragmentsLoss of H₂O (-18 Da) from the hydroxyl group, followed by fragmentation of the polyene chain.
This compound 289.2271.2, further fragmentsLoss of H₂O (-18 Da) from the hydroxyl group. The saturated bond at the 13,14 position is expected to influence the subsequent fragmentation of the side chain, leading to different fragment ions compared to all-trans-Retinol.

Experimental Protocols

The following protocols are a synthesis of established methods for the analysis of retinoids in biological matrices.[2][3]

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of serum, add an internal standard solution (e.g., deuterated retinol).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for the separation of these non-polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the retinoids.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, monitoring the transition from the precursor ion to specific product ions.

  • Collision Gas: Argon is commonly used as the collision gas.

  • Optimization: Cone voltage and collision energy should be optimized for each compound to achieve the most abundant and specific fragment ions.

Visualization of Fragmentation and Workflow

To further elucidate the identification process, the following diagrams illustrate the predicted fragmentation pathway of this compound and the general experimental workflow.

cluster_M Precursor Ion cluster_F1 Primary Fragmentation cluster_F2 Further Fragmentation M This compound [M+H]⁺ m/z 289.2 F1 [M+H-H₂O]⁺ m/z 271.2 M->F1 - H₂O F2 Side Chain Fragments F1->F2 Collision Energy

Caption: Predicted MS/MS fragmentation pathway of this compound.

cluster_workflow Experimental Workflow Sample Sample Preparation (Liquid-Liquid Extraction) LC LC Separation (Reversed-Phase) Sample->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (Fragment Ion Detection) CID->MS2 Data Data Analysis (Compound Identification) MS2->Data

Caption: General experimental workflow for retinoid analysis by LC-MS/MS.

References

A Comparative Analysis of the Biological Activity of All-trans-13,14-Dihydroretinol and All-trans-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of all-trans-13,14-dihydroretinol (B17957) and its well-characterized counterpart, all-trans-retinol. The information presented herein is based on available experimental data and is intended to inform research and development in fields utilizing retinoids.

Introduction

All-trans-retinol (Vitamin A) is an essential nutrient that plays a crucial role in a multitude of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. Its biological activity is primarily mediated through its conversion to the active metabolite, all-trans-retinoic acid (atRA), which functions as a ligand for nuclear retinoic acid receptors (RARs), thereby modulating gene expression.

This compound is a metabolite of all-trans-retinol, formed by the saturation of the 13-14 double bond in the polyene chain, a reaction catalyzed by the enzyme retinol (B82714) saturase (RetSat)[1][2][3]. While structurally similar to all-trans-retinol, this modification has significant implications for its biological activity, particularly concerning its in vivo efficacy.

Core Findings

In vitro studies have demonstrated that (R)-all-trans-13,14-dihydroretinol and its corresponding metabolite, (R)-all-trans-13,14-dihydroretinoic acid, are potent and selective activators of retinoic acid receptors (RARs), exhibiting an efficacy comparable to that of all-trans-retinol and all-trans-retinoic acid, respectively[1][4]. However, a striking discrepancy exists between its in vitro potency and its in vivo biological activity. In living organisms, the potency of this compound and its derivatives is significantly diminished[4]. This reduced in vivo activity is attributed to less efficient protein-mediated transport into the nucleus, a critical step for accessing and activating the nuclear RARs[4].

Data Presentation

Table 1: Comparative Biological Activity Profile
FeatureAll-trans-retinolThis compoundReferences
Primary Active Metabolite All-trans-retinoic acid (atRA)All-trans-13,14-dihydroretinoic acid[4][5]
In Vitro RAR Activation Potent activator (via conversion to atRA)Potent activator (as dihydroretinoic acid)[1][4]
In Vivo Potency HighSignificantly lower than in vitro[4]
Reason for Discrepancy Efficient cellular uptake and nuclear transport of atRALess efficient protein-mediated nuclear transport[4]
Table 2: Retinoic Acid Receptor (RAR) Transactivation Data for All-trans-Retinoic Acid (atRA)
RAR IsotypeEC50 (nM)
RARα169
RARβ9
RARγ2
Reference [6]

EC50 values represent the concentration of atRA required to achieve 50% of the maximal transcriptional activation of the respective RAR isotype. Data for all-trans-13,14-dihydroretinoic acid is not currently available in the public domain.

Signaling Pathways and Metabolism

The biological activity of both all-trans-retinol and this compound is contingent on their metabolic conversion to their respective acidic forms, which then act as ligands for RARs.

Retinoid Metabolism and Signaling Figure 1. Metabolic and Signaling Pathways cluster_metabolism Metabolic Conversion cluster_signaling Nuclear Signaling All-trans-retinol All-trans-retinol This compound This compound All-trans-retinol->this compound RetSat All-trans-retinal All-trans-retinal All-trans-retinol->All-trans-retinal RDHs All-trans-13,14-Dihydroretinal All-trans-13,14-Dihydroretinal This compound->All-trans-13,14-Dihydroretinal RDHs All-trans-retinoic acid (atRA) All-trans-retinoic acid (atRA) All-trans-retinal->All-trans-retinoic acid (atRA) RALDHs All-trans-13,14-Dihydroretinoic acid All-trans-13,14-Dihydroretinoic acid All-trans-13,14-Dihydroretinal->All-trans-13,14-Dihydroretinoic acid RALDHs RAR/RXR RAR/RXR All-trans-retinoic acid (atRA)->RAR/RXR All-trans-13,14-Dihydroretinoic acid->RAR/RXR RARE RARE RAR/RXR->RARE Gene Transcription Gene Transcription RARE->Gene Transcription RAR_Activation_Workflow Figure 2. RAR Activation Assay Workflow Seed Cells Seed Cells Transfect with RAR and Reporter Plasmids Transfect with RAR and Reporter Plasmids Seed Cells->Transfect with RAR and Reporter Plasmids Treat with Test Compounds Treat with Test Compounds Transfect with RAR and Reporter Plasmids->Treat with Test Compounds Incubate Incubate Treat with Test Compounds->Incubate Measure Luciferase Activity Measure Luciferase Activity Incubate->Measure Luciferase Activity Analyze Data (EC50) Analyze Data (EC50) Measure Luciferase Activity->Analyze Data (EC50) Metabolism_Assay_Workflow Figure 3. In Vitro Metabolism Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Pre-incubate Pre-incubate Prepare Reaction Mixture->Pre-incubate Initiate with Test Compound Initiate with Test Compound Pre-incubate->Initiate with Test Compound Sample at Time Points Sample at Time Points Initiate with Test Compound->Sample at Time Points Terminate and Extract Terminate and Extract Sample at Time Points->Terminate and Extract Analyze by HPLC Analyze by HPLC Terminate and Extract->Analyze by HPLC Calculate Metabolic Stability Calculate Metabolic Stability Analyze by HPLC->Calculate Metabolic Stability

References

Validating RAR Activation: A Comparative Analysis of All-trans-13,14-Dihydroretinol and All-trans-Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activation of retinoic acid receptors (RARs) by all-trans-13,14-Dihydroretinol and its metabolites, benchmarked against the well-characterized RAR agonist, all-trans-retinoic acid (ATRA). The information presented herein is supported by experimental data to aid researchers in evaluating the potential of these compounds in their studies.

Introduction to Retinoid Signaling

Retinoids, metabolites of vitamin A, are crucial signaling molecules that regulate a wide array of biological processes, including cell proliferation, differentiation, and apoptosis. Their effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Upon ligand binding, these receptors form heterodimers (RAR/RXR) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2] All-trans-retinoic acid (ATRA) is the most studied endogenous ligand for RARs. This guide focuses on a lesser-known metabolite, this compound, and its downstream metabolite, all-trans-13,14-dihydroretinoic acid (ATDHRA), in the context of RAR activation.

Biosynthesis of this compound

This compound is synthesized from all-trans-retinol through the action of the enzyme retinol (B82714) saturase (RetSat), which saturates the C13-C14 double bond.[3][4] Further oxidation of this compound leads to the formation of all-trans-13,14-dihydroretinoic acid (ATDHRA), the metabolite that directly interacts with RARs.[5][6]

Retinol All-trans-Retinol Dihydroretinol This compound Retinol->Dihydroretinol RetSat ATDHRA All-trans-13,14-Dihydroretinoic Acid Dihydroretinol->ATDHRA Oxidation

Metabolic conversion of all-trans-retinol to all-trans-13,14-dihydroretinoic acid.

Comparative Analysis of RAR Activation

Studies have shown that dihydroretinoids, including ATDHRA, exhibit a narrow transcriptional profile, primarily activating RARs.[3][4] However, their potency in activating RARs differs significantly between in vitro and cell-based assays when compared to ATRA.

In Vitro Coactivator Recruitment

In cell-free biochemical assays, (R)-all-trans-13,14-dihydroretinoic acid demonstrates a potency comparable to that of ATRA in promoting the interaction between RARs and a coactivator peptide.[3][7] This suggests that ATDHRA can effectively induce the conformational changes in the RAR ligand-binding domain necessary for coactivator recruitment.

Cell-Based Transactivation Assays

In contrast to the in vitro findings, the potency of ATDHRA in activating RAR-mediated gene transcription in cell-based reporter assays is significantly lower than that of ATRA.[3][7] This discrepancy suggests that factors such as cellular uptake, intracellular transport, or metabolism may limit the ability of ATDHRA to reach and activate nuclear RARs effectively.[3][4]

LigandRAR SubtypeIn Vitro Coactivator Recruitment Potency (vs. ATRA)Cell-Based Transactivation Potency (vs. ATRA)Reference
(R)-all-trans-13,14-Dihydroretinoic Acidα, βComparableMuch Lower[3][7]
All-trans-Retinoic Acid (ATRA)α, β, γHighHigh[3][8]

RAR Signaling Pathway and Experimental Workflow

The activation of RARs by a ligand initiates a cascade of events leading to the transcription of target genes. The general workflow for assessing the activation of RARs by a test compound is also depicted below.

cluster_0 RAR Signaling Pathway cluster_1 Experimental Workflow Ligand Retinoid Ligand (ATRA or ATDHRA) RAR_RXR RAR/RXR Heterodimer Ligand->RAR_RXR Binds RARE RARE (DNA Response Element) RAR_RXR->RARE Binds Coactivators Coactivators RAR_RXR->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Cell_Culture Cell Culture with RAR Reporter System Treatment Treatment with Test Compound Cell_Culture->Treatment Assay Reporter Gene Assay / qPCR Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis

References

A Comparative Analysis of All-trans-13,14-Dihydroretinol and Other Dihydroretinoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biochemical Properties, Metabolic Pathways, and Biological Activities of Dihydroretinoids, Supported by Experimental Data and Methodologies.

This guide provides a comprehensive comparative analysis of all-trans-13,14-Dihydroretinol (B17957) and other dihydroretinoids, offering valuable insights for researchers, scientists, and drug development professionals. Dihydroretinoids, metabolites of Vitamin A, are emerging as significant players in various physiological processes. Understanding their unique characteristics in comparison to their unsaturated counterparts is crucial for harnessing their therapeutic potential.

Introduction to Dihydroretinoids

Dihydroretinoids are a class of retinoids characterized by the saturation of one of the double bonds in the polyene chain of the retinol (B82714) molecule. The most studied of these is this compound, which is formed from all-trans-retinol through the action of the enzyme Retinol Saturase (RetSat).[1][2] This structural modification significantly alters the molecule's physicochemical properties, metabolism, and biological activity. This guide will delve into a comparative analysis of this compound and other dihydroretinoids, such as 9-cis-13,14-dihydroretinoic acid, 7,8-dihydroretinoids, and 5,6-dihydroretinoids, providing a clear overview of their standing in the complex world of retinoid signaling.

Comparative Data of Dihydroretinoids and Other Retinoids

The following tables summarize the available quantitative data to facilitate a direct comparison between various dihydroretinoids and their well-studied unsaturated analogs.

CompoundReceptorBinding Affinity (Kd/IC50)Reference
all-trans-13,14-Dihydroretinoic Acid RARLow Affinity[3]
9-cis-13,14-Dihydroretinoic Acid (R-enantiomer) RXR90 ± 20 nM (Kd)
9-cis-Retinoic Acid RXRHigh Affinity (approx. 30% higher than R-9CDHRA)
all-trans-Retinoic Acid RARHigh Affinity[4]
all-trans-Retinol RAR4-7 fold lower affinity than all-trans-Retinoic Acid[4][5]
This compound RAR/RXRNo significant binding reported
EnzymeSubstrateKmVmaxReference
Retinol Saturase (RetSat) all-trans-RetinolData not availableData not available
Enzyme for 5,6-epoxyretinoic acid synthesis all-trans-Retinoic Acid3.7 µMData not available[6]
Enzyme for 5,6-epoxyretinoic acid synthesis 13-cis-Retinoic Acid3.2 µMData not available[6]
Human Class IV Alcohol Dehydrogenase RetinolHigh KmHigh Vmax[7]
CompoundIn Vivo PotencyObservationsReference
(R)-all-trans-13,14-Dihydroretinol & -Retinoic Acid LowPotent RAR activators in vitro, but potency declines significantly in vivo, possibly due to less efficient nuclear transport.[8]
5,6-Epoxyretinoic Acid Very Low (0.5% of all-trans-Retinoic Acid)Minimal activity in supporting the growth of vitamin A-deficient rats.[6][9]
CompoundPropertyValueReference
This compound SolubilityData not available
logPData not available
StabilityData not available
Dihydroretinoids (general) StabilityGenerally more metabolically stable than their unsaturated counterparts.[8]

Metabolic Pathways of Dihydroretinoids

The metabolism of this compound follows a pathway parallel to that of all-trans-retinol, involving a series of oxidation steps. The initial and key step in the formation of this dihydroretinoid is the saturation of the 13-14 double bond of all-trans-retinol by Retinol Saturase (RetSat).

Retinol all-trans-Retinol Dihydroretinol This compound Retinol->Dihydroretinol RetSat Retinal all-trans-Retinal Retinol->Retinal ADH/RDH Dihydroretinal all-trans-13,14-Dihydroretinal Dihydroretinol->Dihydroretinal ADH/RDH Retinoic_Acid all-trans-Retinoic Acid Retinal->Retinoic_Acid RALDH Dihydroretinoic_Acid all-trans-13,14-Dihydroretinoic Acid Dihydroretinal->Dihydroretinoic_Acid RALDH cluster_0 Cytoplasm cluster_1 Nucleus Dihydroretinoic_Acid Dihydroretinoic Acid (e.g., 9-cis-13,14-DHRA) RXR RXR Dihydroretinoic_Acid->RXR RARE RARE RXR->RARE RAR RAR RAR->RARE Transcription Gene Transcription RARE->Transcription Activation/Repression Sample Biological Sample (e.g., plasma, tissue homogenate) Extraction Liquid-Liquid Extraction (e.g., with hexane/ethyl acetate) Sample->Extraction Evaporation Evaporation under Nitrogen Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-UV Analysis (C18 column) Reconstitution->HPLC Quantification Quantification HPLC->Quantification Receptor Purified Receptor (RAR or RXR) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]9-cis-RA) Radioligand->Incubation Competitor Unlabeled Dihydroretinoid (varying concentrations) Competitor->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

References

Comparative Analysis of Retinoid-Binding Protein Cross-Reactivity: A Focus on All-trans-13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of retinoid-binding proteins with all-trans-13,14-Dihydroretinol, a key metabolite of Vitamin A. Understanding the binding affinities and specificities of this compound to various retinoid-binding proteins is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting retinoid signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research in this area.

Data Presentation: Ligand Binding Affinities with Cellular Retinoid-Binding Proteins

LigandBinding ProteinApparent Dissociation Constant (K'd)Reference
This compound CRBP I / CRBP II Data not available -
all-trans-RetinolCRBP I~3-fold higher affinity than for CRBP II[1]
all-trans-RetinalCRBP I9 nM[1]
CRBP II11 nM[1]
9-cis-RetinolCRBP I11 nM[1]
CRBP II68 nM[1]
9-cis-RetinalCRBP I8 nM[1]
CRBP II5 nM[1]

Interaction with Nuclear Receptors

While its affinity for cellular binding proteins is yet to be fully characterized, the metabolites of this compound have been shown to interact with nuclear retinoid receptors. Dihydroretinoids exhibit a transcriptional profile primarily limited to the activation of Retinoic Acid Receptors (RARs)[2][3]. Specifically, (R)-all-trans-13,14-dihydroretinoic acid has been shown to be an RAR agonist, although with weaker potency in cell-based assays compared to all-trans-retinoic acid[2][3]. Furthermore, 9-cis-13,14-dihydroretinoic acid has been identified as a potential endogenous ligand for the Retinoid X Receptor (RXR)[4].

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound with retinoid-binding proteins, a detailed protocol for a fluorescence quenching binding assay is provided below. This method is commonly used to determine the binding affinities of retinoids to CRBPs.

Protocol: Fluorescence Quenching Binding Assay for CRBP Affinity

Objective: To determine the apparent dissociation constant (K'd) of a ligand for a Cellular Retinol-Binding Protein (CRBP).

Principle: The intrinsic tryptophan fluorescence of CRBP is quenched upon the binding of a retinoid ligand. The extent of quenching is proportional to the concentration of the bound ligand and can be used to calculate the binding affinity.

Materials:

  • Purified recombinant CRBP I or CRBP II

  • This compound (or other retinoid of interest)

  • Ethanol (for dissolving retinoids)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the retinoid in ethanol. Determine the concentration spectrophotometrically using the appropriate molar extinction coefficient.

    • Prepare a working solution of CRBP in PBS. The concentration should be determined using a protein assay (e.g., Bradford or BCA). A typical concentration for the assay is 0.5 µM.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan) and the emission wavelength to 350 nm.

    • Equilibrate the CRBP solution in a quartz cuvette at a constant temperature (e.g., 25°C).

    • Record the initial fluorescence of the apo-CRBP (unbound protein).

  • Titration:

    • Add small aliquots of the retinoid stock solution to the CRBP solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

    • Record the fluorescence intensity after each addition.

    • Continue the titration until the fluorescence signal is saturated (no further significant decrease in fluorescence is observed).

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the observed fluorescence by the dilution factor at each titration point.

    • Plot the change in fluorescence (ΔF) against the total ligand concentration.

    • The data can be fitted to a one-site binding equation using non-linear regression analysis to determine the apparent dissociation constant (K'd).

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of this compound and a generalized workflow for determining its binding affinity to CRBPs.

Metabolic_Pathway atROL all-trans-Retinol atDHR This compound atROL->atDHR RetSat atDHRal all-trans-13,14-Dihydroretinal atDHR->atDHRal Dehydrogenases atDHRA (R)-all-trans-13,14- Dihydroretinoic Acid atDHRal->atDHRA Retinal Dehydrogenase RAR RAR atDHRA->RAR Gene Gene Transcription RAR->Gene Activation

Caption: Metabolic conversion of all-trans-Retinol to active dihydro-metabolites.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Purify Recombinant CRBP a1 Measure Initial CRBP Fluorescence p1->a1 p2 Prepare Retinoid Stock Solution a2 Titrate CRBP with Retinoid p2->a2 a1->a2 a3 Record Fluorescence Quenching a2->a3 d1 Correct for Dilution a3->d1 d2 Plot ΔF vs. [Ligand] d1->d2 d3 Non-linear Regression (One-site binding) d2->d3 result Determine K'd d3->result

Caption: Workflow for determining binding affinity using a fluorescence quenching assay.

References

assessing the in vivo potency of all-trans-13,14-Dihydroretinol versus all-trans-retinoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo potency of all-trans-13,14-Dihydroretinol and its well-characterized counterpart, all-trans-retinoic acid. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the biological activity and potential therapeutic applications of these retinoids.

Executive Summary

All-trans-retinoic acid (atRA) is a potent and well-established activator of retinoic acid receptors (RARs), mediating a wide range of biological processes. This compound is a metabolite of all-trans-retinol, which can be further metabolized to all-trans-13,14-dihydroretinoic acid. While both all-trans-13,14-dihydroretinoic acid and atRA can activate RAR/RXR heterodimers, current evidence suggests a significant disparity in their in vivo potency. In vitro studies have demonstrated that (R)-all-trans-13,14-dihydroretinol and its corresponding carboxylic acid are potent and selective activators of the retinoic acid receptor.[1] However, this potency appears to be dramatically reduced in in vivo settings.[1] This guide will delve into the available data, detail the experimental methodologies used for such assessments, and visualize the relevant biological pathways and workflows.

Data Presentation: A Comparative Overview

FeatureThis compound/Dihydroretinoic AcidAll-trans-Retinoic Acid (atRA)
In Vitro Activity (R)-all-trans-13,14-dihydroretinol and its acid form are potent and selective activators of the retinoic acid receptor.[1]Potent activator of retinoic acid receptors (RARs).[2]
In Vivo Potency The potency of (R)-all-trans-13,14-dihydroretinol and its acid form is reported to "decline tremendously in vivo," potentially falling below a physiologically relevant threshold.[1] A related compound, S-4-oxo-9-cis-13,14-dihydro-retinoic acid, was found to be less potent than atRA in the chick wing bud development assay.[3]High in vivo potency, serving as a benchmark for retinoid activity. It is significantly more potent than its precursor, all-trans-retinol, in vivo.[2]
Potential Reason for Lower In Vivo Potency A less efficient protein-mediated nuclear transport mechanism is suggested as a possible reason for the reduced in vivo activity.[1]Efficiently transported to the nucleus to activate RARs and regulate gene expression.
Metabolic Precursor All-trans-retinolAll-trans-retinol (via retinaldehyde)

Signaling and Metabolic Pathways

The biological activity of both compounds is initiated through their interaction with the retinoic acid signaling pathway. The following diagram illustrates the metabolic conversion of all-trans-retinol and the subsequent activation of RARs by both atRA and all-trans-13,14-dihydroretinoic acid.

cluster_0 Metabolism cluster_1 Nuclear Signaling All-trans-Retinol All-trans-Retinol RetSat RetSat All-trans-Retinol->RetSat Dehydrogenases Dehydrogenases All-trans-Retinol->Dehydrogenases (multiple steps) This compound This compound RetSat->this compound This compound->Dehydrogenases All-trans-13,14-Dihydroretinoic Acid All-trans-13,14-Dihydroretinoic Acid Dehydrogenases->All-trans-13,14-Dihydroretinoic Acid Retinaldehyde Retinaldehyde Dehydrogenases->Retinaldehyde RAR/RXR Heterodimer RAR/RXR Heterodimer All-trans-13,14-Dihydroretinoic Acid->RAR/RXR Heterodimer Activates RALDH RALDH Retinaldehyde->RALDH All-trans-Retinoic Acid All-trans-Retinoic Acid RALDH->All-trans-Retinoic Acid All-trans-Retinoic Acid->RAR/RXR Heterodimer Activates RARE RARE RAR/RXR Heterodimer->RARE Binds to Gene Transcription Gene Transcription RARE->Gene Transcription Regulates

Caption: Metabolic and signaling pathways of all-trans-retinoids.

Experimental Protocols for In Vivo Potency Assessment

Several well-established animal models are utilized to assess the in vivo potency of retinoids. These protocols provide quantifiable endpoints to compare the biological activity of different compounds.

The Rhino Mouse Model for Antikeratinizing Activity

The rhino mouse model is a valuable tool for quantifying the "antikeratinizing" effects of retinoids.[4][5] These mice have a genetic mutation that leads to the formation of keratin-filled utriculi (pseudocomedones) in their skin. The efficacy of a retinoid is measured by its ability to reduce the size of these utriculi.

  • Animal Model: Rhino mice (hr/hr).

  • Test Substance Administration: Test compounds (e.g., this compound and all-trans-retinoic acid) and a vehicle control are typically administered topically to a defined area of the skin daily for a set period (e.g., 2 weeks).

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and skin samples are collected. The epidermal utricle size is measured using microscopic image analysis.

  • Data Analysis: The mean utricle diameter for each treatment group is calculated and compared to the vehicle control. A dose-response curve can be generated to determine the effective dose (ED50) for each compound.

RARE-luc Transgenic Mouse Model for RAR Activation

This model provides a real-time, in vivo assessment of RAR transcriptional activation.[6][7] These mice carry a luciferase reporter gene under the control of a retinoic acid response element (RARE). Activation of RARs by a retinoid leads to the production of luciferase, which can be quantified.

  • Animal Model: RARE-luc transgenic mice.

  • Test Substance Administration: Test compounds and a vehicle control are administered to the mice, typically via oral gavage or intraperitoneal injection.

  • Endpoint Measurement: At various time points after administration, the mice are anesthetized, and luciferase activity is measured in different tissues using an in vivo imaging system or through tissue homogenates.

  • Data Analysis: The fold-induction of luciferase activity by the test compound is calculated relative to the vehicle control. This allows for a quantitative comparison of the ability of different retinoids to activate RAR signaling in a living animal.

Chick Embryo Limb Development Assay

The developing chick limb bud is a classic model for studying the morphogenetic effects of retinoids.[8][9][10][11][12] Local application of a retinoid can induce pattern duplications in the developing limb, and the extent of this effect is a measure of the compound's potency.

  • Animal Model: Fertilized chicken eggs incubated to the appropriate developmental stage (e.g., Hamburger-Hamilton stage 20).

  • Test Substance Administration: A carrier bead soaked in a solution of the test compound or vehicle control is implanted into the anterior margin of the developing wing bud.

  • Endpoint Measurement: The embryos are allowed to develop for several more days, after which the skeletal morphology of the limbs is examined. The presence and extent of digit pattern duplications are scored.

  • Data Analysis: The percentage of embryos showing limb duplications and the severity of the duplications are recorded for different concentrations of the test compounds. This allows for a semi-quantitative comparison of their morphogenetic activity.

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for comparing the in vivo potency of two retinoids using the RARE-luc transgenic mouse model.

cluster_workflow Experimental Workflow: RARE-luc Mouse Model Start Start Animal_Grouping Group RARE-luc mice (n=5 per group) Start->Animal_Grouping Treatment_A Administer This compound Animal_Grouping->Treatment_A Treatment_B Administer all-trans-Retinoic Acid Animal_Grouping->Treatment_B Vehicle_Control Administer Vehicle Control Animal_Grouping->Vehicle_Control Imaging In vivo imaging for luciferase activity at 2, 4, 6, 24 hours Treatment_A->Imaging Treatment_B->Imaging Vehicle_Control->Imaging Data_Collection Quantify luciferase signal intensity Imaging->Data_Collection Analysis Calculate fold-change vs. vehicle control Data_Collection->Analysis Comparison Compare Potency Analysis->Comparison End End Comparison->End

Caption: Workflow for in vivo potency comparison using RARE-luc mice.

Conclusion

While this compound, through its conversion to all-trans-13,14-dihydroretinoic acid, can engage the retinoic acid signaling pathway, the available evidence strongly suggests that its in vivo potency is substantially lower than that of all-trans-retinoic acid. This discrepancy between in vitro and in vivo activity underscores the importance of comprehensive in vivo testing in drug development and highlights the potential role of factors such as cellular uptake and nuclear transport in determining the ultimate biological effect of a retinoid. Further quantitative studies are warranted to precisely define the in vivo potency of this compound and to fully elucidate the mechanisms underlying its reduced efficacy compared to all-trans-retinoic acid.

References

Validating the Specificity of Retinol Saturase for All-Trans-Retinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of retinol (B82714) saturase (RetSat), focusing on its substrate specificity for all-trans-retinol. We present a comparative overview, supported by available experimental data, to aid researchers in understanding and potentially targeting this enzyme in various physiological and pathological contexts. While quantitative kinetic data for retinol saturase remains limited in publicly accessible literature, this guide synthesizes the current understanding of its substrate preference and provides detailed experimental protocols for its characterization.

Introduction to Retinol Saturase (RetSat)

Retinol saturase (RetSat), also known as all-trans-retinol 13,14-reductase, is an enzyme that catalyzes the saturation of the 13-14 double bond in the polyene chain of all-trans-retinol, producing all-trans-13,14-dihydroretinol (B17957).[1][2][3] This enzymatic activity represents a unique pathway in retinoid metabolism, distinct from the canonical oxidation and esterification pathways. RetSat is an integral membrane protein associated with the endoplasmic reticulum.[1]

Substrate Specificity of Retinol Saturase

Experimental evidence strongly indicates a high degree of specificity of mammalian retinol saturase for the all-trans isomer of retinol.

Qualitative Comparison of Substrate Specificity:

SubstrateRetinol Saturase ActivityNotes
All-trans-retinol High Considered the primary physiological substrate of mammalian RetSat.[1][2]
9-cis-retinolNot a substrateStudies have shown no detectable activity of mouse RetSat towards this isomer.
11-cis-retinolNot a substrateMouse RetSat does not appear to utilize this isomer.
13-cis-retinolNot a substrateThis isomer is not a substrate for mouse RetSat.
All-trans-retinoic acidNot a substrateRetSat does not exhibit activity towards the acid form of the retinoid.

It is noteworthy that the specificity of retinol saturase can vary between species. For instance, zebrafish possess a RetSat homolog (zRetSat A) that exhibits broader specificity, catalyzing the saturation of either the 7-8 or the 13-14 double bond of all-trans-retinol.[4][5][6]

Comparative Analysis: Enzymatic vs. Chemical Saturation

In the absence of a known alternative enzyme that specifically catalyzes the 13,14-saturation of all-trans-retinol, a comparison can be drawn with chemical synthesis methods used to produce this compound.

FeatureRetinol Saturase (Enzymatic)Chemical Synthesis
Specificity Highly specific for all-trans-retinol and the 13-14 double bond in mammals.Can be designed for stereoselectivity but may require multiple steps and protecting groups, with the potential for side reactions.[7][8][9][10]
Reaction Conditions Physiological conditions (aqueous buffer, neutral pH, 37°C).Often requires anhydrous solvents, specific catalysts (e.g., ruthenium-based), and controlled temperatures.[7][8]
Stereochemistry Produces a specific stereoisomer of this compound.Can yield racemic mixtures unless chiral catalysts or starting materials are used.[7][8]
Regulation Subject to biological regulation at the genetic and protein levels.Not applicable.

Experimental Protocols

In Vitro Retinol Saturase Activity Assay using Homogenized Cells

This protocol is adapted from studies on heterologously expressed mouse retinol saturase.

a. Enzyme Source Preparation:

  • Culture cells (e.g., HEK293) expressing the retinol saturase enzyme.

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Homogenize the cell pellet in a buffer containing 15 mM Tris-HCl (pH 8.0), 10 mM dithiothreitol (B142953) (DTT), and 0.32 M sucrose.

  • Prepare a heat-inactivated control by boiling an aliquot of the homogenate for 10 minutes at 95°C.

b. Reaction Mixture:

  • In a microcentrifuge tube, combine:

    • 200 µL of cell homogenate

    • ATP to a final concentration of 1 mM

    • All-trans-retinol to a final concentration of 40 µM (added from a concentrated stock in dimethylformamide)

    • (Optional) NADH or NADPH to a final concentration of 0.4 mM to ensure a reduced state.

c. Incubation:

  • Incubate the reaction mixture with shaking at 37°C for 1 hour in the dark to prevent photoisomerization of retinoids.

d. Product Extraction:

  • Stop the reaction by adding one volume of methanol.

  • Extract the retinoids by adding two volumes of hexane (B92381) and vortexing thoroughly.

  • Centrifuge to separate the phases and collect the upper hexane layer.

  • Dry the hexane extract under a stream of nitrogen.

e. Product Analysis by HPLC:

  • Resuspend the dried extract in hexane.

  • Analyze the sample by normal-phase High-Performance Liquid Chromatography (HPLC).

  • Use a mobile phase of ethyl acetate (B1210297) in hexane (e.g., a gradient starting from 0.5% ethyl acetate).

  • Monitor the elution of retinoids using a UV-Vis detector. All-trans-retinol has a maximum absorbance (λmax) at approximately 325 nm, while this compound has a λmax at approximately 290 nm.[1][2]

  • Quantify the product formation by integrating the peak area and comparing it to a standard curve of synthetic this compound.

Visualizations

Retinol_Saturase_Pathway all_trans_retinol All-trans-retinol RetSat Retinol Saturase (RetSat) all_trans_retinol->RetSat 13-14 double bond saturation dihydroretinol This compound RetSat->dihydroretinol

Caption: Enzymatic conversion of all-trans-retinol by Retinol Saturase.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis cell_culture Cell Culture with RetSat Expression homogenization Cell Homogenization cell_culture->homogenization incubation Incubation with All-trans-retinol (37°C, 1 hr, dark) homogenization->incubation extraction Hexane Extraction incubation->extraction hplc HPLC Analysis (λ = 290 nm) extraction->hplc

Caption: Workflow for the in vitro Retinol Saturase activity assay.

References

A Comparative Guide to the Gene Expression Profiles Induced by All-trans-13,14-Dihydroretinol and Other Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles induced by all-trans-13,14-dihydroretinol (B17957) and other well-characterized retinoids, such as all-trans-retinoic acid (ATRA) and retinol (B82714). While direct, comprehensive comparative studies on the genome-wide effects of this compound are limited, this document synthesizes available data to offer insights into its potential biological activity and highlights key differences and similarities with other retinoids.

Introduction to this compound

This compound is a metabolite of all-trans-retinol (vitamin A), formed through the action of the enzyme retinol saturase (RetSat)[1][2]. This metabolic pathway suggests that this compound is a naturally occurring retinoid in vertebrates. Like other retinoids, its biological activity is largely attributed to its conversion to a more active metabolite, all-trans-13,14-dihydroretinoic acid[3][4]. This metabolite has been shown to act as a ligand for retinoic acid receptors (RARs), the primary mediators of retinoid signaling in gene expression[5][6]. However, in cell-based assays, (R)-all-trans-13,14-dihydroretinoic acid has demonstrated lower potency in activating RAR-controlled genes compared to all-trans-retinoic acid (ATRA)[5].

Comparative Gene Expression Data

Direct comparative data from microarray or RNA-sequencing studies for this compound against other retinoids is not yet available in the public domain. However, we can infer its activity by examining its effect on well-known retinoid target genes and comparing this to the established effects of ATRA and retinol.

One of the most well-documented direct target genes of RARs is CYP26A1, which encodes a cytochrome P450 enzyme responsible for the catabolism of retinoic acid. The induction of CYP26A1 is a hallmark of RAR activation. Studies have shown that exogenous this compound can lead to a strong induction of Cyp26A1 expression, indicating an active signaling function[4][7].

The following table summarizes the known and inferred effects of these retinoids on a selection of key target genes.

GeneFunctionThis compound (inferred)All-trans-Retinoic Acid (ATRA)Retinol
CYP26A1 Retinoic acid catabolismStrong Induction [4][7]Strong Induction [2][3][8][9]Induction (weaker than ATRA)[10][11]
RARB Retinoic Acid Receptor BetaLikely InductionStrong Induction [11]Induction (weaker than ATRA)[11]
HOXA1 Development, DifferentiationLikely InductionInduction [4][11]Induction (weaker than ATRA)[11]
CRABP2 Cellular Retinoic Acid Binding Protein IILikely InductionInduction Induction
COL1A1 Collagen Type I Alpha 1 ChainUnknownUpregulation in skin[10][12]Upregulation in skin[10][12]
COL3A1 Collagen Type III Alpha 1 ChainUnknownUpregulation in skin[10][12]Upregulation in skin[10][12]

Signaling Pathway

Retinoids regulate gene expression primarily through the canonical retinoic acid signaling pathway. This compound is metabolized to all-trans-13,14-dihydroretinoic acid, which can then enter the nucleus and bind to the Retinoic Acid Receptor (RAR). The ligand-bound RAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AT-13,14-DHR_ext All-trans-13,14- Dihydroretinol AT-13,14-DHR_cyt All-trans-13,14- Dihydroretinol AT-13,14-DHR_ext->AT-13,14-DHR_cyt Cellular Uptake Metabolism Metabolic Conversion AT-13,14-DHR_cyt->Metabolism AT-13,14-DHRA All-trans-13,14- Dihydroretinoic Acid RAR RAR AT-13,14-DHRA->RAR Metabolism->AT-13,14-DHRA RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Experimental Workflow Cell_Culture Cell Culture (e.g., Keratinocytes) Treatment Retinoid Treatment (AT-13,14-DHR, ATRA, Retinol, Vehicle) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep RNA-Seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG) Sequencing->Data_Analysis Validation qRT-PCR Validation of Key Genes Data_Analysis->Validation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of all-trans-13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Understanding the basic properties of a chemical is the first step toward safe handling and disposal.

PropertyValue
CAS Number 115797-14-3[1][3]
Molecular Formula C₂₀H₃₂O[1][3]
Molecular Weight 288.5 g/mol [1]
Appearance A 5 mg/ml solution in ethyl acetate[1]
Solubility Chloroform: slightly soluble, Methanol: slightly soluble[1]
Storage -80°C[1]
Stability ≥ 2 years at -80°C[1]

Hazard Profile and Safety Precautions

Based on data for structurally similar retinoids like all-trans-Retinol and all-trans-Anhydro retinol, all-trans-13,14-Dihydroretinol should be handled with care.[4][5] It is suspected of damaging fertility or the unborn child.[4][5] It may also cause skin and serious eye irritation.[4][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[4]

  • Eye Protection: Use safety glasses with side-shields or goggles.[4]

  • Lab Coat: A lab coat is required to prevent skin contact.

  • Respiratory Protection: If working with a solid form that could generate dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations.[5]

  • Waste Identification and Segregation:

    • Label a dedicated, compatible waste container as "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a chemically resistant container (e.g., amber glass bottle) with a secure screw cap.

    • Ensure the container is clean and dry before adding the waste.

  • Waste Collection:

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • If the compound is in a solvent, transfer the entire solution.

    • For cleaning contaminated labware (e.g., glassware, spatulas), rinse with a suitable solvent (such as ethanol (B145695) or isopropanol) and collect the rinsate in the same hazardous waste container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

    • Keep away from heat, sparks, and open flames.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Professional disposal is typically carried out via incineration by a licensed hazardous waste management company.

Experimental Workflow for Disposal

This compound Disposal Workflow cluster_pre_disposal Pre-Disposal cluster_disposal_process Disposal Process cluster_final_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Prepare Labeled, Compatible Hazardous Waste Container ppe->waste_container transfer Carefully Transfer Waste and Rinsate to Container waste_container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Secondary Containment Area seal->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs end End: Professional Disposal (e.g., Incineration) ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling all-trans-13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This guidance is intended for researchers, scientists, and drug development professionals engaged in the handling of all-trans-13,14-Dihydroretinol.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following recommendations are based on safety protocols for structurally similar retinoids, such as all-trans-retinoic acid and all-trans-retinal. Retinoids as a class of compounds are sensitive to air, light, and heat, and may present hazards including skin and eye irritation, and potential reproductive toxicity.[1] It is imperative to handle this compound with caution in a controlled laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/RecommendationRationale
Hand Protection Chemical-resistant glovesNitrile or other compatible material. Consult manufacturer's guide for chemical compatibility.Prevents skin contact. Retinoids can be irritating to the skin.[2]
Body Protection Laboratory coatStandard, properly fitting lab coat.Protects skin and personal clothing from spills and contamination.[3]
Eye Protection Safety glasses with side shields or chemical gogglesANSI Z87.1 certified.Protects eyes from splashes and airborne particles.[4]
Respiratory Protection NIOSH-approved respiratorRequired when handling powders, creating aerosols, or in poorly ventilated areas. A full respiratory protection program, including fit-testing, is necessary.[4][5]Minimizes inhalation of the compound, which could be harmful.

Experimental Protocol: Safe Handling Procedure

Adherence to a strict protocol is essential for the safe handling of this compound.

1. Preparation and Workspace:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[4]
  • Dim lighting may be necessary as retinoids are light-sensitive.[3] Organize the workspace before reducing light levels.
  • Ensure all necessary equipment and waste containers are within reach to minimize movement and potential for spills.

2. Donning PPE:

  • Follow the correct sequence for putting on PPE:
  • Lab coat
  • Respirator (if required)
  • Eye protection
  • Gloves (ensure they overlap the cuffs of the lab coat)

3. Handling the Compound:

  • Avoid all personal contact with the compound, including inhalation.[4]
  • When weighing the solid, use techniques that minimize dust generation.[4]
  • If creating solutions, add the solvent to the compound slowly to avoid splashing.
  • Keep containers securely sealed when not in use.[4]

4. Disposal:

  • Dispose of all waste, including contaminated PPE, in designated hazardous waste containers.
  • Consult your institution's environmental health and safety office for specific disposal guidelines for retinoid compounds.[3]

5. Doffing PPE:

  • Follow the correct sequence for removing PPE to prevent cross-contamination:
  • Gloves
  • Lab coat
  • Eye protection
  • Respirator (if used)
  • Wash hands thoroughly with soap and water after removing all PPE.[5]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A Assess Hazards: - Review available safety data - Note sensitivity to light, air, heat - Acknowledge potential health risks B Select PPE: - Chemical-resistant gloves - Lab coat - Eye protection (goggles) - Respirator (if needed) A->B Based on Assessment C Don PPE (Correct Sequence) B->C D Handle Compound in Controlled Environment (e.g., Fume Hood) C->D E Follow Safe Handling Practices D->E F Segregate Waste (Contaminated PPE, excess compound) E->F G Doff PPE (Correct Sequence) F->G H Dispose of Waste per Institutional Guidelines G->H I Wash Hands Thoroughly G->I

Caption: Workflow for PPE selection and safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.